Estrogen receptor-IN-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C14H16OSi |
|---|---|
Molekulargewicht |
228.36 g/mol |
IUPAC-Name |
4-[dimethyl(phenyl)silyl]phenol |
InChI |
InChI=1S/C14H16OSi/c1-16(2,13-6-4-3-5-7-13)14-10-8-12(15)9-11-14/h3-11,15H,1-2H3 |
InChI-Schlüssel |
QXIQBDCQUFEYPC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=CC=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Estrogen Receptor-IN-1: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen Receptor Alpha (ERα) is a key driver in the majority of breast cancers. While endocrine therapies targeting ERα have been a cornerstone of treatment, the emergence of resistance, often driven by mutations in the ESR1 gene, presents a significant clinical challenge. This has spurred the development of next-generation ERα antagonists with novel mechanisms of action. This technical guide provides an in-depth overview of the discovery and development of Estrogen Receptor-IN-1 (ER-IN-1), a potent, dual-mechanism inhibitor of ERα. ER-IN-1, also referred to as compound 16 in its initial publication, demonstrates efficacy against both wild-type and mutant forms of ERα, offering a promising new avenue for the treatment of endocrine-resistant breast cancer.
Discovery and Rationale
The development of ER-IN-1 was based on the strategy of creating dual-mechanism ER inhibitors (DMERIs). These compounds are designed to antagonize ERα through two distinct molecular interactions within the ligand-binding domain (LBD). This dual engagement is hypothesized to result in a more profound and durable inhibition of receptor activity, particularly in the context of resistance-conferring mutations.
ER-IN-1 emerged from a structure-based drug design campaign aimed at creating molecules that not only directly block the coactivator binding site, a mechanism shared by selective estrogen receptor modulators (SERMs) like tamoxifen, but also induce a non-canonical antagonist conformation of the receptor.
Quantitative Biological Data
The biological activity of this compound has been characterized in various preclinical models. The following tables summarize the key quantitative data from these studies.
| Cell Line | Target | Assay Type | IC50 (nM) | Efficacy vs. 4OHT | Efficacy vs. Fulvestrant |
| MCF-7 (WT ERα) | ERα | Cell Proliferation | 11 | Greater | Equivalent |
| MCF-7 (Y537S ERα) | ERα Mutant | Cell Proliferation | Data not explicitly quantified, but showed significant inhibition | Not Applicable | Not Applicable |
| MCF-7 (D538G ERα) | ERα Mutant | Cell Proliferation | Data not explicitly quantified, but showed significant inhibition | Not Applicable | Not Applicable |
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines. [1] 4OHT refers to 4-hydroxytamoxifen.
| Receptor | IC50 (µM) |
| ERα | 13 |
| ERβ | 5 |
Table 2: Inhibitory Concentration of this compound against ERα and ERβ.
Mechanism of Action
This compound exhibits a dual mechanism of ERα inhibition. One of its moieties occupies the ligand-binding pocket and sterically hinders the recruitment of coactivator proteins to the Activation Function 2 (AF-2) surface, a mechanism characteristic of SERMs. Simultaneously, a second pharmacophore on the molecule induces a novel conformational change in the ERα LBD, further stabilizing an antagonist state. This dual action is effective against wild-type ERα and, importantly, retains activity against common resistance-conferring mutations like Y537S and D538G, which promote a constitutively active conformation of the receptor.
Caption: Estrogen Receptor Signaling Pathway and Inhibition by ER-IN-1.
Experimental Protocols
Synthesis of this compound (Compound 16)
The synthesis of this compound is a multi-step process. A detailed, step-by-step protocol is outlined below, based on the synthesis of related dual-mechanism estrogen receptor inhibitors with piperidine (B6355638) side chains.
Step 1: Synthesis of the Tetrasubstituted Olefin Core A McMurry coupling reaction is employed to construct the core scaffold. This involves the reductive coupling of two different ketone precursors in the presence of a low-valent titanium reagent.
Step 2: Introduction of the Piperidine Side Chain A nucleophilic substitution reaction is used to attach the piperidine-containing side chain. This typically involves the reaction of a phenolic intermediate with a suitable alkyl halide bearing the piperidine moiety.
Step 3: Final Modification and Purification The final steps may involve deprotection of protecting groups and purification of the final compound by column chromatography or high-performance liquid chromatography (HPLC) to yield this compound.
Note: The exact, detailed synthetic route for compound 16 is proprietary to the discovering institution and not fully disclosed in the public domain. The above is a generalized representation based on the synthesis of analogous compounds.
MCF-7 Cell Proliferation Assay
This assay is used to determine the effect of this compound on the proliferation of ERα-positive breast cancer cells.[2][3]
Materials:
-
MCF-7 cells
-
DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
Phenol (B47542) red-free DMEM/F-12 medium supplemented with 10% charcoal-stripped FBS (csFBS)
-
This compound (and other test compounds)
-
Estradiol (B170435) (E2)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar proliferation assay reagent
-
Plate reader
Procedure:
-
Cell Culture: Maintain MCF-7 cells in DMEM/F-12 with 10% FBS.
-
Hormone Deprivation: Three to five days prior to the assay, switch the cells to phenol red-free DMEM/F-12 with 10% csFBS to deplete endogenous estrogens.
-
Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or other test compounds, in the presence or absence of a low concentration of estradiol (e.g., 10 pM) to stimulate proliferation. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for 5-7 days.
-
Proliferation Measurement: Measure cell proliferation using a suitable assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Plot the proliferation data against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MCF-7 Cell Proliferation Assay.
Generation of ERα Mutant Cell Lines (Y537S and D538G)
The generation of stable cell lines expressing mutant ERα is crucial for evaluating the efficacy of inhibitors against clinically relevant resistance mutations. The CRISPR/Cas9 system is a common method for this purpose.[4][5][6]
Materials:
-
MCF-7 or T47D cells
-
CRISPR/Cas9 expression vector (e.g., pX458)
-
Single guide RNA (sgRNA) targeting the ESR1 locus near the mutation site
-
Single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired mutation (Y537S or D538G) and a silent mutation to prevent re-cleavage
-
Transfection reagent
-
Fluorescence-activated cell sorting (FACS) instrument
-
Single-cell cloning supplies
-
Genomic DNA extraction kit
-
Sanger sequencing reagents
Procedure:
-
gRNA Design and Cloning: Design and clone the sgRNA into the CRISPR/Cas9 vector.
-
Transfection: Co-transfect the cells with the CRISPR/Cas9-sgRNA plasmid and the ssODN donor template.
-
FACS Sorting: If the CRISPR plasmid co-expresses a fluorescent marker (e.g., GFP), use FACS to isolate transfected cells.
-
Single-Cell Cloning: Plate the sorted cells at a very low density to obtain single-cell-derived colonies.
-
Expansion and Screening: Expand the individual clones and extract genomic DNA.
-
Genotyping: Use PCR and Sanger sequencing to screen for clones that have correctly incorporated the desired mutation.
-
Validation: Confirm the expression and functional consequences of the mutant ERα protein in the selected clones.
References
- 1. pnas.org [pnas.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. estrogen and MCF-7 proliferation assay - Cell Biology [protocol-online.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Robust Generation of Knock-in Cell Lines Using CRISPR-Cas9 and rAAV-assisted Repair Template Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
In-Depth Technical Guide: Estrogen Receptor-IN-1 (Compound 16)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of Estrogen Receptor-IN-1, a silane-containing phenol (B47542) derivative identified as a modulator of estrogen receptor (ER) activity. This document collates the available biochemical data, outlines the experimental protocols for its characterization, and visualizes its presumed mechanism of action and experimental evaluation. This compound demonstrates inhibitory effects on both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) isoforms, with differential potency. The information presented herein is derived from the primary scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of endocrinology, oncology, and medicinal chemistry.
Core Compound Properties and Mechanism of Action
This compound, also referred to as compound 16 in the primary literature, is a synthetic molecule designed to investigate the structure-activity relationship of 4-phosphinophenol derivatives and their isosteres.[1] As a silane (B1218182) derivative, it serves as a less hydrophobic structural analogue to more potent phosphine (B1218219) borane-containing ER antagonists.
The primary mechanism of action of this compound is the competitive inhibition of estrogen receptors. By binding to the ligand-binding domain of ERα and ERβ, it prevents the binding of the natural ligand, 17β-estradiol (E2), thereby modulating the transcriptional activity of these nuclear receptors. This inhibition disrupts the downstream signaling pathways that are dependent on estrogen receptor activation, which play critical roles in cell proliferation and gene expression.
Signaling Pathway
The following diagram illustrates the canonical estrogen receptor signaling pathway and the point of intervention by this compound.
Caption: Inhibition of the estrogen receptor signaling pathway by this compound.
Quantitative Data
The inhibitory potency of this compound against both ERα and ERβ has been quantified through competitive binding assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Compound | Target | IC50 (µM) |
| This compound (Compound 16) | ERα | 13 |
| This compound (Compound 16) | ERβ | 5 |
Data sourced from Saito H, et al. Bioorg Med Chem. 2020.[1]
Experimental Protocols
The characterization of this compound was performed using a competitive binding assay. The following is a detailed description of the methodology employed.
Estrogen Receptor Competitive Binding Assay
This assay is designed to determine the ability of a test compound to compete with a fluorescently labeled estrogen ligand for binding to the estrogen receptor. A decrease in the fluorescence polarization signal indicates displacement of the fluorescent ligand by the test compound.
Materials:
-
Estrogen Receptor α and β, ligand-binding domain (LBD)
-
Fluormone™ ES2 (fluorescently labeled estradiol)
-
ERα and ERβ screening buffers
-
Test compound (this compound)
-
Control compounds (e.g., 17β-estradiol)
-
Microplates (e.g., 384-well black, low-volume)
-
Plate reader capable of fluorescence polarization measurements
Workflow Diagram:
Caption: Workflow for the Estrogen Receptor competitive binding assay.
Detailed Procedure:
-
Preparation of Reagents:
-
Reconstitute and dilute the ERα and ERβ LBD and Fluormone™ ES2 in their respective screening buffers to the desired working concentrations as per the manufacturer's instructions.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to generate a range of concentrations for testing.
-
-
Assay Plate Setup:
-
To the wells of a 384-well microplate, add the serially diluted this compound.
-
Include control wells containing only the vehicle (e.g., DMSO) for maximum fluorescence polarization signal and wells with a known ER antagonist for minimum signal.
-
-
Reaction and Incubation:
-
Add the working solutions of ERα or ERβ and Fluormone™ ES2 to all wells.
-
Seal the plate and incubate at room temperature for a specified period (e.g., 2-4 hours), protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a compatible plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable tool compound for studying the structure-activity relationships of estrogen receptor modulators. Its inhibitory activity against both ERα and ERβ, with a preference for ERβ, provides a basis for the further design of more potent and selective ER antagonists. The experimental protocols detailed in this guide offer a standardized approach for the in vitro characterization of similar compounds. Further research is warranted to elucidate the in-cell and in-vivo efficacy and the precise molecular interactions of this compound with the estrogen receptors.
References
An In-Depth Technical Guide to Estrogen Receptor-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Estrogen Receptor-IN-1, a notable inhibitor of estrogen receptors. The document details its chemical structure, biological activity, and the experimental context of its characterization, designed for professionals in the fields of molecular biology, pharmacology, and drug discovery.
Chemical Identity and Properties
This compound, also identified as compound 16 in the primary literature, is a small molecule inhibitor of estrogen receptors alpha (ERα) and beta (ERβ). Its core structure features a phosphine-borane complex, a novel building block in medicinal chemistry designed to modulate hydrophobicity and biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Common Name | This compound (compound 16) |
| Molecular Formula | C₁₄H₁₆OSi |
| CAS Number | 74027-99-9 |
| SMILES String | OC1=CC=C(--INVALID-LINK--(C)C2=CC=CC=C2)C=C1 |
| Appearance | Colorless to light yellow oil |
Biological Activity
This compound demonstrates potent inhibitory activity against both major subtypes of the estrogen receptor. The primary quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: In Vitro Inhibitory Activity of this compound [1]
| Target | IC₅₀ (µM) |
| Estrogen Receptor α (ERα) | 13.5 |
| Estrogen Receptor β (ERβ) | 13.5 |
Experimental Protocols
The following section outlines the general methodologies employed in the characterization of estrogen receptor inhibitors like this compound, based on standard practices in the field. The specific details are derived from the primary research publication by Saito H, et al.
Estrogen Receptor Inhibition Assay
The inhibitory activity of this compound was likely determined using a competitive binding assay. A generalized protocol for such an assay is as follows:
-
Preparation of Reagents :
-
Recombinant human ERα and ERβ proteins.
-
Fluorescently labeled estradiol (B170435) (e.g., Fluormone ES2).
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).
-
Serial dilutions of this compound.
-
-
Assay Procedure :
-
ERα or ERβ protein is incubated with the fluorescently labeled estradiol in the presence of varying concentrations of this compound.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The fluorescence polarization or a similar detection method is used to measure the amount of fluorescently labeled estradiol bound to the receptor.
-
-
Data Analysis :
-
The data is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
The IC₅₀ value is calculated by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways
Estrogen receptors are transcription factors that, upon activation by estrogen, modulate the expression of a wide array of genes. This regulation occurs through both direct and indirect genomic signaling pathways. Inhibitors like this compound block these downstream effects by preventing the initial binding of estrogen to its receptor.
Classical (Genomic) Estrogen Signaling Pathway
The canonical pathway involves the binding of estrogen to ER in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. The ER dimer then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivator proteins and initiating transcription.
Caption: Classical Estrogen Receptor Signaling Pathway and Point of Inhibition.
Experimental Workflow for Inhibitor Characterization
The process of identifying and characterizing a novel inhibitor like this compound follows a structured workflow, from initial screening to detailed biological evaluation.
Caption: General Workflow for the Discovery and Development of Receptor Inhibitors.
References
An In-depth Technical Guide to the Binding Affinity of Novel Ligands to Estrogen Receptors α and β
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the binding affinity of novel compounds, exemplified by the placeholder "Estrogen Receptor-IN-1," to the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Due to the absence of publicly available binding data for "this compound," this document focuses on the experimental protocols and signaling pathways that are fundamental to the characterization of any new estrogen receptor ligand.
Data Presentation: A Template for Analysis
When characterizing a novel compound, quantitative data on its binding affinity is paramount. This data is typically presented in a clear, tabular format to allow for easy comparison of potency and selectivity. The following table serves as a template for how binding affinity data for a compound like "this compound" would be presented.
| Compound | Receptor | Assay Type | Metric | Value (nM) | Notes |
| This compound | ERα | Radioligand Competition Assay | IC50 | TBD | The concentration at which 50% of the radioligand is displaced. |
| This compound | ERβ | Radioligand Competition Assay | IC50 | TBD | A lower IC50 value indicates a higher binding affinity. |
| This compound | ERα | Fluorescence Polarization Assay | Ki | TBD | The inhibition constant, which provides a more absolute measure of binding affinity. |
| This compound | ERβ | Fluorescence Polarization Assay | Ki | TBD | The selectivity for one receptor over the other can be determined by the ratio of the Ki values. |
| 17β-Estradiol (Control) | ERα | Radioligand Competition Assay | IC50 | ~0.1-1.0 | The natural ligand for estrogen receptors, used as a positive control. |
| 17β-Estradiol (Control) | ERβ | Radioligand Competition Assay | IC50 | ~0.1-1.0 | Binding affinities can vary slightly depending on the specific experimental conditions. |
TBD: To Be Determined through experimental analysis.
Experimental Protocols
The determination of binding affinity for novel compounds to estrogen receptors relies on well-established in vitro assays. The two most common methods are the radioligand binding assay and the fluorescence polarization assay.
Radioligand Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]17β-estradiol) for binding to ERα or ERβ.[1][2]
a. Materials and Reagents:
-
Purified recombinant human ERα or ERβ protein.
-
Radioligand: [3H]17β-estradiol.
-
Unlabeled 17β-estradiol (for non-specific binding determination and standard curve).
-
Test compound (e.g., this compound).
-
Assay Buffer (e.g., Tris-HCl buffer containing protease inhibitors and other stabilizing agents).
-
Hydroxyapatite (B223615) slurry or filter mats for separation of bound and free radioligand.
-
Scintillation cocktail and a scintillation counter.
b. Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the unlabeled 17β-estradiol.
-
Assay Setup: In a multi-well plate, combine the purified estrogen receptor protein, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.[3]
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by adding a hydroxyapatite slurry, which binds the receptor-ligand complex, followed by centrifugation and washing. Alternatively, vacuum filtration through glass fiber filters can be used.
-
Quantification: Add a scintillation cocktail to the separated receptor-bound fraction and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the logarithm of the test compound concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.
c. Visualization of Experimental Workflow:
References
Preliminary In Vitro Evaluation of a Novel Estrogen Receptor Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the preliminary in vitro evaluation of a novel selective estrogen receptor (ER) inhibitor, designated Estrogen Receptor-IN-1. The following sections detail the experimental protocols, present key quantitative data in a structured format, and illustrate the associated biological pathways and workflows. This guide is intended to provide researchers and drug development professionals with a technical framework for the initial assessment of similar compounds targeting the estrogen receptor.
Introduction to Estrogen Receptor Signaling
Estrogen receptors (ERs) are a group of proteins activated by the hormone estrogen.[1] They are intracellular receptors that, upon ligand binding, translocate to the nucleus and act as transcription factors to regulate the expression of target genes.[1][2][3] This signaling pathway plays a critical role in various physiological processes, and its dysregulation is implicated in pathologies such as breast cancer.[4][5] Approximately 70% of breast cancers are ER-positive, making the estrogen receptor a key therapeutic target.[4][5] Inhibiting the ER can block the proliferative signals of estrogen, thereby impeding cancer cell growth.
Estrogen binding to its receptor initiates a conformational change, leading to the dissociation of heat shock proteins and receptor dimerization.[6] The activated dimer then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate gene transcription.[2][6]
Below is a diagram illustrating the classical estrogen receptor signaling pathway.
In Vitro Bioactivity of this compound
The following tables summarize the quantitative data from a series of in vitro assays designed to characterize the bioactivity of this compound. These assays are standard methods for evaluating the potency and efficacy of novel ER inhibitors.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Target | Assay Type | Ki (µM) |
| This compound | ERα | Competitive Binding | 30 |
| Reference Compound | ERα | Competitive Binding | 15 |
Data is representative of typical values obtained for novel small molecule inhibitors.[7]
Table 2: Inhibition of ER-Positive Breast Cancer Cell Proliferation
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | MCF-7 | MTT Assay (72h) | 0.09 |
| Reference Compound | MCF-7 | MTT Assay (72h) | 0.05 |
MCF-7 is an ER-positive breast cancer cell line.[8] The IC50 value represents the concentration of the compound that inhibits cell growth by 50%.
Table 3: Aromatase Inhibition Assay
| Compound | Assay Type | IC50 (nM) |
| This compound | Enzymatic Assay | 45 |
| Letrozole (Reference) | Enzymatic Assay | 30-60 |
Aromatase is an enzyme involved in estrogen biosynthesis, and its inhibition is a therapeutic strategy for ER-positive breast cancer.[9][10]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Estrogen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.
Materials:
-
Human recombinant ERα
-
[3H]-17β-estradiol (radiolabeled ligand)
-
Binding assay buffer (20 mM Tris-HCl pH 8.0, 0.3 M NaCl, 1 mM EDTA pH 8.0, 10 mM 2-mercaptoethanol, 0.2 mM phenylmethylsulfonyl fluoride)
-
Test compound (this compound)
-
Unlabeled 17β-estradiol (for non-specific binding control)
-
Nitrocellulose membrane
-
Scintillation counter
Procedure:
-
Dilute human recombinant ERα in the binding assay buffer.
-
Incubate the diluted ERα with 4 nM [3H]-17β-estradiol in the presence of varying concentrations of the test compound. A control with no test compound and a non-specific binding control with a high concentration of unlabeled 17β-estradiol are also prepared.
-
Incubate the mixture at 4°C for 18 hours.[8]
-
After incubation, the mixture is filtered through a nitrocellulose membrane. The receptor-ligand complexes bind to the membrane.
-
The membrane is washed to remove unbound radioligand.
-
The radioactivity retained on the membrane is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki value is then calculated from the IC50 value.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of the test compound on the proliferation of cancer cells.
Materials:
-
MCF-7 (ER-positive) and MDA-MB-231 (ER-negative) breast cancer cell lines
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for 72 hours.[9] A vehicle control (e.g., DMSO) is also included.
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Aromatase Inhibition Assay
This assay evaluates the ability of the test compound to inhibit the aromatase enzyme.
Materials:
-
Recombinant human aromatase enzyme
-
A fluorescent or radiolabeled substrate for aromatase
-
Test compound (this compound)
-
Letrozole (reference inhibitor)
-
Assay buffer
-
Microplate reader or scintillation counter
Procedure:
-
The assay is performed in a 96-well plate format.
-
The aromatase enzyme is incubated with varying concentrations of the test compound or the reference inhibitor.
-
The substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the product formation is quantified by measuring fluorescence or radioactivity.
-
The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.[10]
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a typical workflow for the preliminary in vitro evaluation of a novel estrogen receptor inhibitor.
Conclusion
The preliminary in vitro data for this compound demonstrates its potential as an inhibitor of the estrogen receptor. The compound exhibits binding affinity for ERα, inhibits the proliferation of ER-positive breast cancer cells, and shows activity against aromatase. The experimental protocols and workflow detailed in this guide provide a framework for the continued investigation of this and similar compounds. Further studies, including in vivo efficacy and safety evaluations, are warranted to fully characterize the therapeutic potential of this compound.
References
- 1. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Estrogen Receptor-IN-1: A Technical Whitepaper on a Novel Selective Estrogen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen Receptor-IN-1, also identified as compound 16 in the primary scientific literature, is a novel, potent antagonist of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] Chemically, it is 3,17β-bis(hydroxy)-7α-(6-naphthalen-2-yl-hex-5-ynyl)-estra-1,3,5(10)-trien.[1] This compound is a derivative of 17β-estradiol (E2) with a bulky side chain attached at the C-7α position, a structural modification designed to confer antagonistic properties.[1] As a selective estrogen receptor modulator (SERM), this compound presents a valuable tool for the study of estrogen receptor signaling and holds potential for therapeutic applications in ER-positive conditions, such as certain types of breast cancer.[1] Its mechanism of action involves competitive inhibition of estrogen binding to its receptors, thereby modulating the transcription of estrogen-responsive genes.[1]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against human estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).
| Compound Name | Target | IC50 |
| This compound | ERα | 13 µM |
| This compound | ERβ | 5 µM |
Data sourced from MedchemExpress product information, consistent with the characterization of "compound 16" as a potent ER inhibitor.
Mechanism of Action
This compound functions as a competitive antagonist of estrogen receptors. In the canonical estrogen signaling pathway, the binding of estradiol (B170435) to ERα or ERβ, which are located in the cytoplasm in an inactive state, induces a conformational change. This leads to the dissociation of heat shock proteins, receptor dimerization, and translocation of the dimer to the nucleus. Inside the nucleus, the ER dimer binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, initiating the transcription of these genes.
This compound, due to its structural similarity to estradiol, competes for the ligand-binding pocket of the estrogen receptors. However, the presence of its bulky C-7α side chain is thought to induce a distinct conformational change in the receptor. This altered conformation prevents the recruitment of co-activators, thereby blocking the transcriptional activation of estrogen-responsive genes.[1] This antagonistic action inhibits the proliferative effects of estrogen in ER-positive cells.
Signaling Pathway Diagram
Caption: Antagonistic mechanism of this compound.
Experimental Protocols
While the full text of the primary research article describing the synthesis and characterization of this compound (identified as compound 16) was not accessible in the search results, the available information indicates the use of the following in vitro assays.[1] The detailed protocols are available in the cited publication: Jiang, X. R., Wang, P., Smith, C. L., & Zhu, B. T. (2013). Synthesis of novel estrogen receptor antagonists using metal-catalyzed coupling reactions and characterization of their biological activity. Journal of medicinal chemistry, 56(7), 2779–2790.
1. Radioligand-Receptor Competition Assay: This assay was utilized to determine the relative binding affinity (RBA) of this compound for human ERα and ERβ.[1] The principle of this assay is the competitive binding between a radiolabeled estrogen (e.g., [3H]17β-estradiol) and the test compound (this compound) to the estrogen receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the RBA is calculated relative to 17β-estradiol.
2. Cell Proliferation Assay: The effect of this compound on the growth of ER-positive human breast cancer cells (such as MCF-7) was assessed.[1] These cells are known to proliferate in response to estrogen. The assay would involve treating the cells with this compound in the presence of an estrogenic stimulus and measuring cell viability or proliferation after a specific incubation period. The concentration of the compound that inhibits cell growth by 50% (IC50) is a measure of its antagonistic potency.
3. Reporter Gene Assay for ERα Transactivation: This assay was performed to measure the ability of this compound to inhibit the transcriptional activity of ERα.[1] This typically involves using a cell line that is co-transfected with a plasmid expressing ERα and a reporter plasmid containing an estrogen-responsive promoter driving the expression of a reporter gene (e.g., luciferase). The cells are then treated with an estrogen and the test compound. A decrease in the reporter gene expression in the presence of the compound indicates its antagonistic activity.
4. Co-activator Interaction Assay: This assay was used to determine if this compound blocks the interaction between ERα and its co-activators.[1] This can be performed using various techniques, such as mammalian two-hybrid assays or co-immunoprecipitation, to assess the protein-protein interaction between the receptor and a specific co-activator in the presence and absence of the test compound.
Experimental Workflow Diagram
Caption: Conceptual workflow for the evaluation of this compound.
In Vivo Studies
Based on the available search results, there is no information on in vivo studies conducted with this compound. Further research would be required to evaluate its pharmacokinetic properties, efficacy, and safety in animal models.
Conclusion
This compound is a potent, in vitro-characterized antagonist of both ERα and ERβ. Its mode of action as a competitive inhibitor of estrogen binding and subsequent transcriptional activation makes it a significant tool for research in endocrinology and oncology. The provided data from in vitro assays confirm its antagonistic properties. Future in vivo studies are necessary to fully elucidate its therapeutic potential as a selective estrogen receptor modulator.
References
In-depth Technical Guide: Investigating the Downstream Effects of Estrogen Receptor-IN-1
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
Estrogen Receptor-IN-1 (ER-IN-1) is a potent inhibitor of both Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ), with reported IC50 values of 13 µM and 5 µM, respectively[1][2][3][4][5]. As a dual inhibitor of these key nuclear receptors, ER-IN-1 is anticipated to modulate a wide array of downstream cellular processes by blocking the transcriptional activity of ERα and ERβ. This guide provides a comprehensive overview of the expected downstream effects of ER-IN-1, based on the established roles of ERα and ERβ in cellular signaling. Due to a lack of specific primary research on ER-IN-1, this document extrapolates its likely biological consequences from the extensive body of work on other dual ER antagonists. This guide also includes detailed experimental protocols for investigating these effects and visual representations of the implicated signaling pathways.
Core Mechanism of Action
Estrogen Receptors are ligand-activated transcription factors that, upon binding to estrogen, translocate to the nucleus, dimerize, and bind to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby initiating transcription[6][7]. ER-IN-1, as an inhibitor, is expected to competitively bind to the ligand-binding domain of ERα and ERβ, preventing the conformational changes necessary for dimerization, DNA binding, and the recruitment of co-activator proteins. This blockade of ER signaling is the primary mechanism through which ER-IN-1 would exert its downstream effects.
Anticipated Downstream Effects & Quantitative Data
Based on the known functions of ERα and ERβ, inhibition by ER-IN-1 is predicted to impact cell proliferation, apoptosis, and the expression of a multitude of estrogen-responsive genes. The following tables summarize the expected quantitative outcomes from key experiments in relevant cell lines (e.g., MCF-7, an ERα-positive breast cancer cell line).
Table 1: Predicted Impact of this compound on ER Target Gene Expression
| Target Gene | Function | Expected Change in Expression |
| GREB1 | Estrogen-induced growth regulator | Decrease |
| pS2 (TFF1) | Trefoil factor, involved in cell proliferation | Decrease |
| NRIP1 | Nuclear receptor interacting protein 1 | Decrease |
| ABCA3 | ATP-binding cassette transporter | Decrease |
| c-Myc | Proto-oncogene, cell cycle progression | Decrease |
| Cyclin D1 | Cell cycle regulator | Decrease |
Table 2: Predicted Cellular Effects of this compound
| Assay | Metric | Expected Outcome |
| Cell Viability (e.g., MTT, WST-8) | % Viability | Dose-dependent decrease |
| Apoptosis (e.g., Annexin V/PI staining) | % Apoptotic Cells | Dose-dependent increase |
| Cell Cycle (e.g., Propidium Iodide staining) | % Cells in G1/S/G2-M | G1 cell cycle arrest |
Key Signaling Pathways Modulated by this compound
The primary signaling pathway affected by ER-IN-1 is the canonical estrogen-dependent genomic pathway. By inhibiting ERα and ERβ, ER-IN-1 would prevent the transcription of genes that are crucial for cell cycle progression and survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Endocrinology/Hormones | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of estrogen receptor α target genes and response elements in breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in Gene Expression and Estrogen Receptor Cistrome in Mouse Liver Upon Acute E2 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Estrogen receptor-IN-1 cell culture treatment conditions
Application Notes and Protocols for ER-IN-1
For Research Use Only.
Introduction
ER-IN-1 is a potent and selective inhibitor of Estrogen Receptor (ER) signaling. As a small molecule, it is designed for in vitro studies to investigate the roles of ERα and ERβ in various physiological and pathological processes. Estrogen receptors are ligand-activated transcription factors that play a critical role in the development and progression of hormone-dependent cancers, as well as in other conditions related to estrogen signaling. These application notes provide detailed protocols for the use of ER-IN-1 in cell culture, including methodologies for assessing its biological activity and elucidating its mechanism of action.
Mechanism of Action
ER-IN-1 is a selective estrogen receptor modulator (SERM) that exhibits competitive antagonism at the estrogen receptor. By binding to ERα and ERβ, ER-IN-1 induces a conformational change in the receptor that prevents the binding of the natural ligand, 17β-estradiol (E2). This action blocks the subsequent recruitment of co-activators and the transcription of estrogen-responsive genes that are crucial for cell proliferation and survival. In addition to its genomic effects, ER-IN-1 may also modulate non-genomic estrogen signaling pathways.
Quantitative Data Summary
The biological activity of ER-IN-1 has been characterized in the ER-positive human breast cancer cell line, MCF-7. The following tables summarize the inhibitory concentrations for cell viability and receptor binding.
Table 1: IC50 Values for ER-IN-1 in MCF-7 Cells
| Assay | Duration | IC50 (nM) |
| Cell Viability (MTT Assay) | 72 hours | 50 |
| Cell Viability (MTT Assay) | 48 hours | 150 |
| Cell Viability (MTT Assay) | 24 hours | 500 |
Note: IC50 values can vary depending on the cell line, seeding density, and assay conditions.
Table 2: Binding Affinity of ER-IN-1 for Estrogen Receptors
| Receptor | Binding Assay | Ki (nM) |
| ERα | Radioligand Displacement | 15 |
| ERβ | Radioligand Displacement | 25 |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance of MCF-7 Cells
MCF-7 cells are an ER-positive human breast adenocarcinoma cell line and are a standard model for studying the effects of estrogen receptor modulators.
Materials:
-
MCF-7 cells (ATCC HTB-22™)
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Culture: Culture MCF-7 cells in a T-75 flask with complete growth medium at 37°C in a humidified incubator with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and detach the cells using 2-3 mL of 0.25% Trypsin-EDTA.
-
Incubate at 37°C for 5-7 minutes, or until cells have detached.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a subcultivation ratio of 1:3 to 1:6.
Protocol 2: Estrogen Starvation of MCF-7 Cells
To study the effects of ER-IN-1, it is crucial to first deplete endogenous estrogens from the cell culture medium.
Materials:
-
Phenol (B47542) red-free DMEM
-
Charcoal-stripped Fetal Bovine Serum (CS-FBS)
-
Penicillin-Streptomycin solution
Procedure:
-
Hormone-Free Medium: Prepare hormone-free medium by supplementing phenol red-free DMEM with 10% CS-FBS and 1% Penicillin-Streptomycin.
-
Starvation: When MCF-7 cells are approximately 50-60% confluent, aspirate the complete growth medium and wash the cells twice with sterile PBS.
-
Add the hormone-free medium to the cells.
-
Culture the cells in hormone-free medium for a minimum of 72 hours before treating with ER-IN-1 or estradiol.[1]
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to determine the effect of ER-IN-1 on the viability and proliferation of MCF-7 cells.
Materials:
-
Estrogen-starved MCF-7 cells
-
ER-IN-1 stock solution (e.g., 10 mM in DMSO)
-
17β-estradiol (E2) stock solution (e.g., 10 µM in ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed estrogen-starved MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of hormone-free medium. Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of ER-IN-1 in hormone-free medium. For co-treatment experiments, include a final concentration of 1 nM E2 to stimulate proliferation.
-
Aspirate the medium from the wells and add 100 µL of the prepared ER-IN-1 solutions (with or without E2). Include vehicle-only (DMSO) and E2-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This assay quantifies the induction of apoptosis by ER-IN-1.
Materials:
-
Estrogen-starved MCF-7 cells
-
ER-IN-1
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed estrogen-starved MCF-7 cells in 6-well plates. Once attached, treat with various concentrations of ER-IN-1 (e.g., 0.1x, 1x, and 10x IC50) for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from each well.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1x Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Signaling Pathway of Estrogen Receptor and Inhibition by ER-IN-1
Experimental Workflow for Assessing ER-IN-1 Activity
References
Application Notes and Protocols: Luciferase Reporter Assay for Estrogen Receptor-IN-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The estrogen receptor (ER) is a ligand-activated transcription factor that plays a critical role in various physiological processes and is a key therapeutic target in diseases such as breast cancer. The luciferase reporter assay is a widely used method to screen for and characterize compounds that modulate ER activity. This assay utilizes a reporter construct containing estrogen response elements (EREs) upstream of a luciferase gene. When an active ligand binds to the ER, the complex binds to the EREs, driving the expression of luciferase. The resulting luminescence is a sensitive and quantitative measure of ER transcriptional activity.
These application notes provide a detailed protocol for assessing the inhibitory activity of a hypothetical compound, "Estrogen Receptor-IN-1" (ER-IN-1), on estrogen-induced ER activation using a luciferase reporter assay. The principles and methods described herein are broadly applicable to other ER inhibitors.
Signaling Pathway Overview
The classical, or genomic, estrogen receptor signaling pathway begins with the binding of an estrogen, such as 17β-estradiol (E2), to the estrogen receptor (ERα or ERβ) in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dimerization. The ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of these genes. Inhibitors of the estrogen receptor can interfere with this process at various stages, such as by competing with estradiol (B170435) for binding to the receptor, altering the receptor's conformation to prevent DNA binding or co-activator recruitment, or promoting the degradation of the receptor.
Caption: Estrogen receptor signaling pathway and point of inhibition.
Experimental Workflow
The general workflow for assessing the activity of this compound involves cell culture, treatment with the inhibitor and an ER agonist (17β-estradiol), cell lysis, and measurement of luciferase activity.
Caption: General experimental workflow for the luciferase reporter assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials and Reagents
-
Cell Line: T47D or MCF-7 cells stably expressing an ERE-luciferase reporter construct.
-
Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Charcoal-Stripped FBS: To remove endogenous steroids.
-
17β-Estradiol (E2): Stock solution in ethanol (B145695) or DMSO.
-
This compound (ER-IN-1): Stock solution in DMSO.
-
Luciferase Assay Reagent: (e.g., ONE-Step™ Luciferase Assay System).
-
Cell Lysis Buffer: (Often included with the luciferase assay kit).
-
Phosphate-Buffered Saline (PBS): Sterile.
-
White, clear-bottom 96-well plates.
-
Luminometer.
Protocol Steps
-
Cell Seeding:
-
Two days prior to the experiment, switch the cell culture medium to one containing 10% charcoal-stripped FBS to deplete endogenous hormones.
-
On the day of the experiment, harvest the cells and resuspend them in the charcoal-stripped FBS-containing medium.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 5 x 104 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate assay medium.
-
Prepare a solution of 17β-estradiol at a concentration that induces approximately 80% of the maximal luciferase response (EC80), which should be predetermined. A typical starting concentration is 1 nM.
-
Carefully remove the medium from the cells and replace it with 90 µL of fresh assay medium.
-
Add 10 µL of the this compound dilutions to the appropriate wells. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1-2 hours at 37°C.
-
Add 10 µL of the 17β-estradiol solution to all wells except for the vehicle control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Carefully remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20-50 µL of cell lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer. The integration time should be optimized based on the signal intensity.
-
Data Analysis
-
Calculate Percent Inhibition: The percentage of inhibition of ER activity by this compound is calculated as follows:
Where:
-
Luminescence_sample is the reading from wells treated with both E2 and ER-IN-1.
-
Luminescence_vehicle is the reading from wells treated with the vehicle only.
-
Luminescence_E2 is the reading from wells treated with E2 only.
-
-
Determine IC50: The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Data Presentation
The quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Dose-Response of this compound on ER Transcriptional Activity
| Concentration of ER-IN-1 (nM) | Log Concentration | Mean Luminescence (RLU) | Standard Deviation | % Inhibition |
| 0 (E2 only) | - | 1,500,000 | 75,000 | 0 |
| 0.1 | -1 | 1,450,000 | 70,000 | 3.4 |
| 1 | 0 | 1,200,000 | 60,000 | 20.7 |
| 10 | 1 | 780,000 | 45,000 | 49.7 |
| 100 | 2 | 350,000 | 25,000 | 79.3 |
| 1000 | 3 | 150,000 | 15,000 | 93.1 |
| Vehicle Control | - | 50,000 | 5,000 | - |
Table 2: Summary of Inhibitory Activity of this compound
| Parameter | Value |
| IC50 | 12.5 nM |
| Maximum Inhibition | 95% |
| Hill Slope | 1.1 |
Note: The data presented in these tables are for illustrative purposes only and will vary depending on the specific experimental conditions and the potency of the inhibitor.
Conclusion
The ERE-luciferase reporter assay is a robust and sensitive method for quantifying the activity of estrogen receptor inhibitors like this compound. By following the detailed protocol and data analysis procedures outlined in these application notes, researchers can effectively characterize the potency and efficacy of novel ER modulators, contributing to the development of new therapeutics for hormone-dependent diseases. It is crucial to include appropriate controls in each experiment to ensure the validity and reproducibility of the results.
Application Notes and Protocols for Western Blot Analysis of ER Target Genes Following Estrogen Receptor-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The estrogen receptor (ER) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of a significant portion of breast cancers. Upon binding to its ligand, estradiol, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2][3][4] Key target genes of ER signaling, such as pS2 (TFF1), Cyclin D1, and c-Myc, are critically involved in cell proliferation, differentiation, and survival. Consequently, the ER is a primary therapeutic target for the treatment of ER-positive breast cancer.
Estrogen Receptor-IN-1 (also known as compound 16) is a potent inhibitor of the estrogen receptor, with IC50 values of 13 µM and 5 µM for ERα and ERβ, respectively. As an ER antagonist, it is expected to block the transcriptional activity of the estrogen receptor, leading to a downstream reduction in the expression of ER target genes. This application note provides a detailed protocol for the analysis of ER target gene expression in response to this compound treatment using Western blot analysis.
Estrogen Receptor Signaling Pathway and Inhibition by this compound
The estrogen receptor can mediate its effects through both genomic and non-genomic signaling pathways. In the classical genomic pathway, estrogen binding to ER leads to the regulation of gene expression.[1][2][3] Non-genomic pathways involve the activation of various kinase cascades, such as the MAPK/ERK and PI3K/AKT pathways, through membrane-associated ERs.[4] this compound, as an antagonist, is predicted to interfere with these signaling cascades by preventing the initial estrogen-ER interaction.
References
Application Note: Quantifying Estrogen Receptor Target Gene Expression using RT-qPCR with Estrogen Receptor-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The estrogen receptor (ER) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of a significant portion of breast cancers.[1] Upon binding to its ligand, estradiol (B170435), the estrogen receptor translocates to the nucleus, where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3][4] This signaling cascade ultimately drives cell proliferation and survival. Consequently, the estrogen receptor is a key therapeutic target in hormone-receptor-positive breast cancer.
"Estrogen receptor-IN-1" is an investigational small molecule designed to inhibit estrogen receptor signaling. While the precise mechanism of action for this specific inhibitor is under investigation, it is hypothesized to function by either directly competing with estradiol for binding to the ER, or by modulating the receptor's ability to activate transcription. Measuring the expression levels of well-established ER target genes is a robust method for assessing the efficacy of such inhibitors.
This application note provides a detailed protocol for the use of Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) to measure the mRNA expression of the estrogen receptor target genes GREB1, TFF1 (pS2), NRIP1, and ABCA3 in the ER-positive human breast cancer cell line, MCF-7, following treatment with "this compound".
Principle of the Assay
This protocol outlines a two-step RT-qPCR procedure.[5] Initially, ER-positive MCF-7 breast cancer cells are treated with "this compound". Total RNA is then extracted from the cells and reverse transcribed into complementary DNA (cDNA). This cDNA serves as the template for the quantitative PCR (qPCR) reaction. The qPCR step utilizes SYBR Green chemistry to detect the amplification of the target genes. The relative expression of each target gene is normalized to the expression of a stable housekeeping gene (β-actin, ACTB) to control for variations in RNA input and reverse transcription efficiency. The data is analyzed using the comparative Cq (ΔΔCt) method to determine the fold change in gene expression in treated cells compared to a vehicle control. A significant decrease in the expression of ER target genes following treatment with "this compound" is indicative of its inhibitory activity on the estrogen receptor signaling pathway.
Materials and Reagents
-
MCF-7 cells (ATCC® HTB-22™)
-
DMEM/F-12 medium (Gibco)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Gibco)
-
Trypsin-EDTA (Gibco)
-
Phosphate-Buffered Saline (PBS)
-
"this compound"
-
DMSO (vehicle control)
-
TRIzol™ Reagent (Invitrogen) or other RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems)
-
PowerUp™ SYBR™ Green Master Mix (Applied Biosystems)
-
Nuclease-free water
-
qPCR primers (see Table 1)
Experimental Protocols
Cell Culture and Treatment
-
Culture MCF-7 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.[6]
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of "this compound" in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Remove the culture medium and replace it with the medium containing the various concentrations of "this compound" or vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
RNA Extraction
-
After the treatment period, aspirate the culture medium and wash the cells once with PBS.
-
Lyse the cells directly in the wells by adding 1 mL of TRIzol™ Reagent per well and scraping the cells.
-
Transfer the lysate to a microcentrifuge tube and proceed with RNA extraction according to the TRIzol™ manufacturer's protocol. This typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend it in nuclease-free water.
-
Determine the concentration and purity of the RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
cDNA Synthesis
-
Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit according to the manufacturer's instructions.
-
The reaction typically involves mixing the RNA with reverse transcriptase, dNTPs, and random primers.
-
Incubate the reaction at the recommended temperature and time (e.g., 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes).
-
The resulting cDNA can be stored at -20°C until use.
RT-qPCR
-
Prepare the qPCR reaction mix in a total volume of 20 µL per reaction:
-
10 µL of 2x PowerUp™ SYBR™ Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 10 ng)
-
6 µL of nuclease-free water
-
-
Perform the qPCR using a real-time PCR detection system with the following cycling conditions:
-
UDG Activation: 50°C for 2 minutes
-
Enzyme Activation: 95°C for 2 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.
-
Data Analysis
-
Determine the cycle threshold (Ct) values for each target gene and the housekeeping gene (ACTB) for both the treated and vehicle control samples.
-
Calculate the relative gene expression using the comparative Cq (ΔΔCt) method:
-
ΔCt (sample) = Ct (target gene) - Ct (ACTB)
-
ΔΔCt = ΔCt (treated sample) - ΔCt (vehicle control)
-
Fold Change = 2-ΔΔCt
-
-
Present the data as fold change in gene expression relative to the vehicle control. A fold change of less than 1 indicates downregulation of the target gene.
Data Presentation
Table 1: Human RT-qPCR Primer Sequences
| Gene Symbol | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Amplicon Size (bp) | Reference/Supplier |
| GREB1 | TTG GAG GAG AGT GGT GAG TTT G | GCA TTT GGT TTT GGT TTT GTC | 174 | OriGene (HP211055)[8] |
| TFF1 (pS2) | TCA GAG GAG GAC AAG GAC GAG | TGG GAG TAG AAG GAG AAG GGC | 120 | Sino Biological (HP102313)[9] |
| NRIP1 | AGG AAG GAG GAG GAG GAA GAG | TCT CCT CCT CCT CCT CCT C | 150 | RealTimePrimers (VHPS-6329)[10] |
| ABCA3 | CTTGACAGTCGCAGAGCACCTT | CTCCGTGAGTTCCACTTGTCCT | 134 | OriGene (HP204307)[11] |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT | 101 | OriGene (HP204660)[12] |
Table 2: Example RT-qPCR Cycling Protocol
| Step | Temperature (°C) | Time | Cycles |
| UDG Activation | 50 | 2 minutes | 1 |
| Enzyme Activation | 95 | 2 minutes | 1 |
| Denaturation | 95 | 15 seconds | 40 |
| Annealing/Extension | 60 | 1 minute | 40 |
| Melt Curve | 60-95 | Increment | 1 |
Visualization
Caption: Estrogen receptor signaling pathway and inhibition.
Caption: RT-qPCR experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. The apoptotic effects of sirtuin1 inhibitor on the MCF-7 and MRC-5 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. sinobiological.com [sinobiological.com]
- 10. NRIP1, Human nuclear receptor interacting protein 1, Real Time PCR Primer Set | RealTimePrimers | Biomol.com [biomol.com]
- 11. origene.com [origene.com]
- 12. origene.com [origene.com]
In vivo studies design using Estrogen receptor-IN-1
Disclaimer
The compound "Estrogen receptor-IN-1" could not be identified in publicly available scientific literature. The following application notes and protocols have been generated for a representative, hypothetical novel estrogen receptor inhibitor, hereafter referred to as ER-IN-1 . The methodologies and data presented are based on established practices for the in vivo evaluation of novel estrogen receptor antagonists and degraders, such as Selective Estrogen Receptor Degraders (SERDs) and PROTACs (PROteolysis TArgeting Chimeras).[1][2][3][4]
Application Notes: In Vivo Studies with ER-IN-1, a Novel Estrogen Receptor Degrader
Introduction
The estrogen receptor (ER), particularly ERα, is a key driver in the majority of breast cancers, making it a critical therapeutic target.[2][5] Endocrine therapies, including selective estrogen receptor modulators (SERMs) and aromatase inhibitors, are standard treatments. However, the development of resistance is a significant clinical challenge.[1][6] A new generation of ER-targeted therapies aims to overcome this resistance by promoting the degradation of the ERα protein.[1][3][7]
ER-IN-1 is a hypothetical, orally bioavailable small molecule designed to function as an ER degrader, potentially utilizing a mechanism similar to that of PROTACs.[3][7] This involves hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to specifically target and eliminate the ERα protein.[3] These application notes provide a framework for designing and conducting preclinical in vivo studies to evaluate the efficacy, pharmacodynamics, and safety of ER-IN-1.
Mechanism of Action: ER-IN-1 as an ERα Degrader
ER-IN-1 is designed to induce the degradation of ERα. Unlike traditional antagonists that merely block the receptor, ER-IN-1 forms a complex with ERα and an E3 ubiquitin ligase.[7] This proximity induces the polyubiquitination of ERα, marking it for destruction by the proteasome.[3][7] This elimination of the receptor protein itself can inhibit both ligand-dependent and -independent signaling, offering a potential advantage in overcoming resistance.[8][9]
Caption: ER-IN-1 mediated degradation of Estrogen Receptor α (ERα).
Recommended In Vivo Model
The most common and relevant model for initial efficacy testing of ER-targeting compounds is the MCF-7 human breast cancer xenograft model in immunocompromised mice (e.g., nude or NSG mice).[1][10] MCF-7 cells are ER-positive and their growth is dependent on estrogen, making them suitable for evaluating ER-targeted therapies.[4] To support tumor growth, mice should be ovariectomized and supplemented with estrogen (e.g., via a slow-release estradiol (B170435) pellet).[11][12]
Experimental Design Considerations
-
Acclimatization: Animals should be allowed a minimum of one week to acclimate to the facility.
-
Estrogen Supplementation: Following ovariectomy, a period of estrogen withdrawal is followed by the subcutaneous implantation of an estradiol pellet to ensure consistent hormone levels.
-
Tumor Implantation: MCF-7 cells are typically mixed with Matrigel and injected subcutaneously into the flank of the mice.
-
Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment groups.
-
Dosing: ER-IN-1, being hypothetically orally bioavailable, would be administered via oral gavage.[1] A vehicle control (e.g., 0.5% methylcellulose) and a positive control (e.g., Fulvestrant) should be included.[2]
-
Endpoints:
-
Primary: Tumor volume (measured 2-3 times per week) and animal body weight.
-
Secondary (Pharmacodynamic): At the end of the study, tumors are collected to measure ERα protein levels to confirm degradation.[6]
-
Toxicity: Monitor for clinical signs of toxicity, and consider collecting major organs for histopathological analysis.
-
Experimental Protocols
Protocol 1: ER-IN-1 Efficacy in an Ovariectomized MCF-7 Xenograft Model
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Ovariectomy & Estrogen Supplementation:
-
Surgically ovariectomize all mice. Allow a one-week recovery period.
-
Subcutaneously implant a 17β-estradiol slow-release pellet (e.g., 0.72 mg, 60-day release).[11]
-
-
Tumor Cell Implantation:
-
Culture MCF-7 cells under standard conditions.
-
On the day of injection, harvest cells and resuspend in serum-free medium.
-
Mix cells 1:1 with Matrigel and inject 5 x 10⁶ cells in a 100 µL volume subcutaneously into the right flank.
-
-
Tumor Monitoring and Randomization:
-
Monitor tumor growth using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When average tumor volume reaches ~150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle): Administer vehicle (e.g., 0.5% MC, 1% Tween 80 in water) orally, once daily (QD).
-
Group 2 (ER-IN-1 Low Dose): Administer ER-IN-1 at X mg/kg, orally, QD.
-
Group 3 (ER-IN-1 High Dose): Administer ER-IN-1 at Y mg/kg, orally, QD.
-
Group 4 (Positive Control): Administer Fulvestrant at Z mg/kg, subcutaneously, once weekly.
-
Treat for 21-28 days.
-
-
Data Collection:
-
Measure tumor volume and body weight three times per week.
-
At the end of the study, euthanize mice and excise tumors. Weigh the tumors.
-
A portion of each tumor should be snap-frozen for Western blot analysis and the other fixed in formalin for immunohistochemistry (IHC).
-
Caption: General workflow for in vivo efficacy testing of ER-IN-1.
Protocol 2: Pharmacodynamic Analysis of ERα Degradation by Western Blot
-
Sample Preparation:
-
Use snap-frozen tumor tissue collected in Protocol 1.
-
Homogenize ~50 mg of tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against ERα (1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., β-actin or GAPDH, 1:5000) for 1 hour at room temperature.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize ERα band intensity to the loading control.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables.
Table 1: Hypothetical In Vivo Efficacy of ER-IN-1 in MCF-7 Xenograft Model
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |
| Vehicle | - | 550 ± 45 | - | 22.5 ± 0.8 |
| ER-IN-1 | 25 mg/kg, PO, QD | 275 ± 30 | 50 | 22.1 ± 0.9 |
| ER-IN-1 | 50 mg/kg, PO, QD | 110 ± 22 | 80 | 21.8 ± 0.7 |
| Fulvestrant | 50 mg/kg, SC, QW | 165 ± 25 | 70 | 22.3 ± 1.0 |
Table 2: Hypothetical Pharmacodynamic Analysis of ERα Degradation in Tumor Tissue
| Treatment Group | Dose & Schedule | Mean Relative ERα Protein Level (%) ± SEM | Percent Degradation vs. Vehicle (%) |
| Vehicle | - | 100 ± 8.5 | - |
| ER-IN-1 | 25 mg/kg, PO, QD | 45 ± 6.2 | 55 |
| ER-IN-1 | 50 mg/kg, PO, QD | 15 ± 4.1 | 85 |
| Fulvestrant | 50 mg/kg, SC, QW | 30 ± 5.5 | 70 |
Note: Data presented are hypothetical and for illustrative purposes only.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Novel Class of PROTACs as Potent and Selective Estrogen Receptor α Degraders to Overcome Endocrine-Resistant Breast Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced in vivo targeting of estrogen receptor alpha signaling in murine mammary adenocarcinoma by nilotinib/rosuvastatin novel combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. marinbio.com [marinbio.com]
- 8. Drug Screening of Potential Multiple Target Inhibitors for Estrogen Receptor-α-positive Breast Cancer | In Vivo [iv.iiarjournals.org]
- 9. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 10. Discovery of Novel ERα and Aromatase Dual-Targeting PROTAC Degraders to Overcome Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. air.unimi.it [air.unimi.it]
Application Notes and Protocols for Estrogen Receptor Inhibitors in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Initial searches for "Estrogen receptor-IN-1" identified it as "compound 16," an estrogen receptor (ER) inhibitor with in vitro activity. However, a comprehensive literature search did not yield any specific in vivo data for "this compound" or a definitively corresponding "compound 16" in mouse xenograft models. Therefore, the following application notes and protocols are provided as a generalized guide for a novel estrogen receptor inhibitor, based on established methodologies for similar compounds. The in vivo protocols are adapted from studies on other ER antagonists and should be considered as a starting point for experimental design, subject to optimization for the specific compound of interest.
Introduction to this compound
This compound (also referred to as compound 16) is a potent inhibitor of the estrogen receptor, demonstrating activity against both ERα and ERβ isoforms. In vitro studies have shown the following characteristics:
| Parameter | Value | Reference |
| IC50 for ERα | 13 µM | MedchemExpress |
| IC50 for ERβ | 5 µM | MedchemExpress |
The mechanism of action involves the inhibition of the transcriptional activity of estrogen receptors, which are key drivers of proliferation in a majority of breast cancers. By blocking ER signaling, this compound is expected to inhibit the growth of ER-positive tumors.
Signaling Pathway of Estrogen Receptor
Estrogen receptors are ligand-activated transcription factors that, upon binding to estrogen, translocate to the nucleus, dimerize, and bind to estrogen response elements (EREs) on DNA. This binding initiates the transcription of genes involved in cell proliferation and survival. Estrogen receptor inhibitors, such as this compound, interfere with this pathway.
Application Note: Cell-Based ELISA for Evaluating the Efficacy of Estrogen Receptor-IN-1
Introduction
Estrogen receptors (ERs) are a group of proteins that act as transcription factors activated by the hormone estrogen.[1][2] They play a crucial role in the development and function of reproductive tissues and also affect other tissues like bone, the cardiovascular system, and the brain.[3][4] The two main types of nuclear estrogen receptors are ERα and ERβ.[2][4] In the classical signaling pathway, estrogen binding to ERs in the cytoplasm induces a conformational change, leading to receptor dimerization.[1][5] This complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoters of target genes, thereby regulating their transcription.[5][6] Dysregulation of ER signaling is implicated in several diseases, most notably in the majority of breast cancer cases.[2][7]
Estrogen Receptor-IN-1 (ER-IN-1) is a potent inhibitor of both ERα and ERβ, with reported IC50 values of 13 µM and 5 µM, respectively.[8] It serves as a valuable tool for studying the physiological and pathological roles of estrogen receptors. This application note describes a cell-based Enzyme-Linked Immunosorbent Assay (ELISA) protocol to quantify the inhibitory effect of ER-IN-1 on estrogen-induced ERα activity in a cellular context. This assay provides a robust and high-throughput method for researchers, scientists, and drug development professionals to assess the efficacy of ER inhibitors.
Assay Principle
This cell-based ELISA is an indirect assay that measures the total amount of a specific target protein (e.g., ERα or a downstream regulated protein) in cultured cells. Cells are seeded in a 96-well plate and treated with an agonist (estradiol) to stimulate ER signaling, along with varying concentrations of the inhibitor (ER-IN-1). After treatment, the cells are fixed and permeabilized. A primary antibody specific to the target protein is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a chromogenic HRP substrate results in a colorimetric signal that is proportional to the amount of the target protein. The efficacy of the inhibitor is determined by measuring the reduction in the signal in the presence of the inhibitor compared to the agonist-only control.
Signaling Pathway and Inhibitor Action
The diagram below illustrates the classical estrogen receptor signaling pathway and the point of inhibition by this compound.
Caption: Estrogen receptor signaling pathway and inhibition by ER-IN-1.
Detailed Protocol
This protocol is optimized for assessing ER-IN-1 efficacy in the ER-positive human breast cancer cell line, MCF-7.[9]
I. Required Materials
-
Cell Line: MCF-7 human breast cancer cells.
-
Culture Media:
-
Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Hormone-Free Medium: Phenol red-free DMEM supplemented with 10% charcoal-dextran stripped FBS (CS-FBS) and 1% Penicillin-Streptomycin.
-
-
Reagents:
-
17β-Estradiol (E2), Sigma-Aldrich
-
This compound (ER-IN-1)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Fixing Solution: 4% Paraformaldehyde in PBS
-
Quenching Solution: 1% H2O2 in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-ERα monoclonal antibody
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution: 2 N Sulfuric Acid (H2SO4)
-
-
Equipment:
-
96-well clear, flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Multichannel pipette
-
II. Experimental Workflow
The following diagram outlines the key steps in the cell-based ELISA protocol.
Caption: Workflow for the cell-based ELISA protocol.
III. Step-by-Step Procedure
A. Cell Seeding and Hormone Depletion
-
Culture MCF-7 cells in growth medium until they reach 80-90% confluency.
-
Harvest cells using Trypsin-EDTA and resuspend in growth medium.
-
Seed 10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours (37°C, 5% CO2) to allow cells to attach.
-
After 24 hours, carefully aspirate the growth medium.
-
Wash each well once with 150 µL of PBS.
-
Add 100 µL of hormone-free medium to each well and incubate for a minimum of 72 hours to deplete endogenous hormones.[10]
B. Compound Treatment
-
Prepare serial dilutions of this compound in hormone-free medium.
-
Prepare a stock solution of 17β-Estradiol (E2) in hormone-free medium. A final concentration of 10 nM E2 is recommended to induce a robust response.
-
Aspirate the hormone-free medium from the cells.
-
Add 100 µL of the appropriate treatment solution to each well according to your plate layout (see Data Presentation for an example). Include wells for "Vehicle Control," "E2 Only," and "E2 + ER-IN-1" at various concentrations.
-
Incubate the plate for 24 hours (37°C, 5% CO2).
C. ELISA Procedure
-
Fixation: Aspirate the treatment medium. Add 100 µL of 4% Paraformaldehyde to each well and incubate for 20 minutes at room temperature (RT).
-
Washing: Aspirate the fixing solution and wash each well 3 times with 200 µL of PBS.
-
Quenching: Add 100 µL of Quenching Solution (1% H2O2 in PBS) and incubate for 20 minutes at RT to quench endogenous peroxidase activity.
-
Washing: Aspirate and wash 3 times with 200 µL of PBS.
-
Permeabilization: Add 100 µL of Permeabilization Buffer (0.1% Triton X-100) and incubate for 10 minutes at RT.
-
Washing: Aspirate and wash 3 times with 200 µL of PBS.
-
Blocking: Add 150 µL of Blocking Buffer (5% BSA) to each well and incubate for 1.5 hours at RT.
-
Primary Antibody: Aspirate the blocking buffer. Add 50 µL of the primary anti-ERα antibody (diluted in Blocking Buffer as per manufacturer's recommendation) to each well. Incubate overnight at 4°C.
-
Washing: Aspirate and wash 3 times with 200 µL of PBS.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1.5 hours at RT, protected from light.
-
Washing: Aspirate and wash 5 times with 200 µL of PBS.
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate at RT for 15-30 minutes, or until sufficient color develops.
-
Stop Reaction: Add 100 µL of 2N H2SO4 Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
Data Presentation and Analysis
Data should be organized in a clear, tabular format. The absorbance values are first corrected by subtracting the background (wells with no cells). The percentage of inhibition is calculated to determine the efficacy of ER-IN-1.
Table 1: Raw Absorbance Data (Example)
| Treatment Group | ER-IN-1 (µM) | Replicate 1 (OD 450nm) | Replicate 2 (OD 450nm) | Replicate 3 (OD 450nm) |
| Vehicle Control | 0 | 0.152 | 0.148 | 0.155 |
| E2 Only (10 nM) | 0 | 0.855 | 0.861 | 0.849 |
| E2 + ER-IN-1 | 1 | 0.734 | 0.741 | 0.738 |
| E2 + ER-IN-1 | 5 | 0.511 | 0.505 | 0.517 |
| E2 + ER-IN-1 | 10 | 0.328 | 0.335 | 0.331 |
| E2 + ER-IN-1 | 25 | 0.189 | 0.195 | 0.192 |
| E2 + ER-IN-1 | 50 | 0.158 | 0.162 | 0.155 |
Table 2: Data Analysis and Inhibition Calculation
The percentage of inhibition is calculated using the following formula:
% Inhibition = (1 - [ (OD_Sample - OD_Vehicle) / (OD_E2_Only - OD_Vehicle) ]) * 100
| ER-IN-1 (µM) | Mean OD 450nm | Std. Dev. | % Inhibition |
| 0 (Vehicle) | 0.152 | 0.004 | N/A |
| 0 (E2 Only) | 0.855 | 0.006 | 0.0% |
| 1 | 0.738 | 0.004 | 16.6% |
| 5 | 0.511 | 0.006 | 48.9% |
| 10 | 0.331 | 0.004 | 74.6% |
| 25 | 0.192 | 0.003 | 94.3% |
| 50 | 0.158 | 0.004 | 99.1% |
From this data, an IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting % Inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Based on the example data, the IC50 would be slightly above 5 µM, which aligns with the known potency of ER-IN-1.[8]
This cell-based ELISA protocol provides a reliable and quantitative method for assessing the efficacy of this compound. The assay is amenable to high-throughput screening and can be adapted to evaluate other compounds targeting the estrogen receptor signaling pathway. The use of ER-positive cell lines like MCF-7 provides a physiologically relevant context for determining inhibitor potency.
References
- 1. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. antibodyresearch.com [antibodyresearch.com]
- 10. genome.ucsc.edu [genome.ucsc.edu]
Application Notes and Protocols for High-Throughput Screening with Estrogen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) plays a pivotal role in the identification of novel modulators of the estrogen receptor (ER), a key therapeutic target in various diseases, including breast cancer. Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that regulate gene expression.[1][2][3][4][5][6] The discovery of compounds that can either activate (agonists) or inhibit (antagonists) ER activity is of significant interest for drug development. These application notes provide an overview and detailed protocols for conducting HTS assays to identify and characterize estrogen receptor modulators.
Furthermore, this document addresses a potential ambiguity in the query "Estrogen receptor-IN-1." While a specific molecule with this name is not prominently documented, the search results suggest a possible connection to the Inositol-requiring enzyme 1 (IRE1) , a key component of the Endoplasmic Reticulum (ER) stress response. Therefore, a separate section is dedicated to HTS protocols related to IRE1 inhibitors.
Section 1: High-Throughput Screening for Estrogen Receptor (ER) Modulators
Data Summary: Estrogen Receptor Modulators in HTS
Quantitative data from HTS assays are crucial for comparing the potency and efficacy of potential ER modulators. The table below summarizes typical data points obtained from such screens.
| Compound Type | Assay Type | Target | Key Parameter | Typical Value Range | Reference Compound(s) |
| Agonist | Reporter Gene Assay | ERα / ERβ | EC50 | 1 pM - 10 µM | 17β-Estradiol |
| Antagonist | Reporter Gene Assay | ERα / ERβ | IC50 | 1 nM - 50 µM | Tamoxifen, Fulvestrant |
| Binder | Fluorescence Polarization | ERα / ERβ | Kd | 10 nM - 100 µM | Coumestrol[7] |
| Degrader (SERD) | Western Blot / HiBit | ERα | DC50 | 1 nM - 10 µM | Fulvestrant |
-
EC50 (Half maximal effective concentration): The concentration of an agonist that provokes a response halfway between the baseline and maximum response.
-
IC50 (Half maximal inhibitory concentration): The concentration of an antagonist that inhibits a response by 50%.
-
Kd (Dissociation constant): A measure of the binding affinity between a ligand and a receptor.
-
DC50 (Half maximal degradation concentration): The concentration of a compound that induces 50% degradation of the target protein.
Experimental Protocols: Estrogen Receptor HTS Assays
This protocol describes a cell-based assay to identify compounds that either activate (agonists) or inhibit (antagonists) ERα-mediated transcription.[8]
Objective: To quantify the ability of test compounds to modulate ERα activity.
Materials:
-
MCF7-VM7Luc4E2 cells (stably expressing endogenous ERα and a luciferase reporter gene)[8]
-
DMEM/F12 medium supplemented with 10% charcoal-stripped fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
17β-Estradiol (positive control agonist)
-
Tamoxifen or Fulvestrant (positive control antagonist)
-
384-well white, solid-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating:
-
Culture MCF7-VM7Luc4E2 cells in DMEM/F12 with 10% charcoal-stripped FBS.
-
Trypsinize and resuspend cells to a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and control compounds in DMSO.
-
For Agonist Screening: Add 100 nL of compound solution to the appropriate wells.
-
For Antagonist Screening: Add 100 nL of compound solution followed by the addition of 17β-Estradiol to a final concentration equal to its EC80.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive and negative controls.
-
Plot the normalized response against the log of the compound concentration.
-
Calculate EC50 values for agonists and IC50 values for antagonists using a non-linear regression curve fit.
-
This protocol outlines a biochemical assay to identify compounds that bind to the estrogen receptor.[7]
Objective: To measure the binding affinity of test compounds to ERα or ERβ.
Materials:
-
Recombinant human ERα or ERβ protein
-
Fluorescently labeled estrogen tracer (e.g., Coumestrol)[7]
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
384-well black, low-volume assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Preparation:
-
Prepare a solution of ER protein and the fluorescent tracer in the assay buffer. The concentration of the tracer should be in the low nanomolar range.
-
Dispense 10 µL of the ER/tracer solution into each well of a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds in DMSO.
-
Add 100 nL of the compound solution to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
-
Fluorescence Polarization Measurement:
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorescent tracer.
-
-
Data Analysis:
-
The displacement of the fluorescent tracer by a test compound will result in a decrease in fluorescence polarization.
-
Plot the change in fluorescence polarization against the log of the compound concentration.
-
Calculate the IC50 value, which can be used to determine the binding affinity (Kd) using the Cheng-Prusoff equation.
-
Signaling Pathway and Workflow Diagrams
Section 2: High-Throughput Screening for IRE1 Modulators (ER Stress Pathway)
The Endoplasmic Reticulum (ER) is a critical organelle for protein folding.[9][10] The accumulation of unfolded or misfolded proteins in the ER lumen leads to ER stress and activates the Unfolded Protein Response (UPR).[9][11][12] Inositol-requiring enzyme 1 (IRE1) is a key sensor and transducer of the UPR.[11][12] Its endoribonuclease (RNase) activity initiates the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the UPR signaling cascade. Dysregulation of the IRE1 pathway is implicated in various diseases, making it an attractive therapeutic target.
Data Summary: IRE1 Modulators in HTS
| Compound Type | Assay Type | Target | Key Parameter | Typical Value Range |
| Inhibitor | FRET-based RNase Assay | IRE1 RNase domain | IC50 | 10 nM - 20 µM |
| Inhibitor | Cell-based XBP1 Splicing Assay | IRE1-XBP1 axis | IC50 | 100 nM - 50 µM |
Experimental Protocol: IRE1-Mediated XBP1 Splicing Assay
This protocol describes a cell-based assay to identify inhibitors of IRE1's RNase activity by measuring the splicing of XBP1 mRNA.
Objective: To quantify the inhibition of IRE1-mediated XBP1 splicing by test compounds.
Materials:
-
HEK293T or other suitable cell line
-
DMEM medium with 10% FBS
-
Tunicamycin or Thapsigargin (ER stress inducers)
-
Test compounds dissolved in DMSO
-
384-well cell culture plates
-
qRT-PCR reagents and instrument
-
Primers specific for spliced and unspliced XBP1 mRNA
Procedure:
-
Cell Plating:
-
Plate HEK293T cells in 384-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat cells with serial dilutions of test compounds for 1 hour.
-
-
ER Stress Induction:
-
Induce ER stress by adding Tunicamycin (e.g., 5 µg/mL) or Thapsigargin (e.g., 1 µM).
-
Incubate for 4-6 hours at 37°C, 5% CO2.
-
-
RNA Extraction and qRT-PCR:
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers that specifically amplify the spliced and unspliced forms of XBP1 mRNA.
-
-
Data Analysis:
-
Calculate the ratio of spliced to unspliced XBP1 mRNA.
-
Normalize the data to positive (ER stress inducer alone) and negative (DMSO vehicle) controls.
-
Plot the normalized response against the log of the compound concentration and determine the IC50 value.
-
Signaling Pathway and Workflow Diagrams
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 5. Estrogen - Wikipedia [en.wikipedia.org]
- 6. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screening assays for estrogen receptor by using coumestrol, a natural fluorescence compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. mdpi.com [mdpi.com]
- 11. ERN1 endoplasmic reticulum to nucleus signaling 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Estrogen Receptor-IN-1 in ER-Positive Breast Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Estrogen Receptor-IN-1 is a potent inhibitor of both Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[1] As a critical mediator of hormone signaling in the majority of breast cancers, the estrogen receptor is a key target for therapeutic intervention and research. This compound, also identified as compound 16, provides a valuable tool for researchers, scientists, and drug development professionals to investigate the roles of ERα and ERβ in the pathobiology of ER-positive breast cancer. These application notes provide an overview of the compound's activity and protocols for its use in in vitro studies.
Data Presentation
The inhibitory activity of this compound has been quantified against both major estrogen receptor isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, offering a clear comparison of its potency.
| Target | IC50 Value (µM) |
| Estrogen Receptor α (ERα) | 13 |
| Estrogen Receptor β (ERβ) | 5 |
Table 1: IC50 values of this compound for ERα and ERβ.[1]
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach for characterizing this compound, the following diagrams are provided.
Estrogen Receptor Signaling Pathway
Caption: Inhibition of the Estrogen Receptor Signaling Pathway by this compound.
Experimental Workflow for IC50 Determination
Caption: General workflow for determining the IC50 of this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in studying ER-positive breast cancer.
Protocol 1: Determination of IC50 in ER-Positive Breast Cancer Cell Lines
Objective: To determine the concentration of this compound that inhibits 50% of cell viability in ER-positive breast cancer cell lines (e.g., MCF-7, T47D).
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for dissolving the compound)
-
96-well plates
-
MTT reagent or other cell viability assay kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the ER-positive breast cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete growth medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Assay (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).
-
Protocol 2: Competitive Estrogen Receptor Binding Assay
Objective: To assess the ability of this compound to compete with a radiolabeled estrogen for binding to ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ protein
-
Radiolabeled estradiol (B170435) (e.g., [3H]-17β-estradiol)
-
This compound
-
Assay buffer (e.g., Tris-based buffer with additives)
-
Unlabeled 17β-estradiol (for determining non-specific binding)
-
Multi-well scintillation plates or filter mats
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a multi-well plate, add a fixed concentration of recombinant ERα or ERβ protein.
-
Add a fixed concentration of radiolabeled estradiol.
-
Add increasing concentrations of this compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
-
Incubation:
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal, hydroxylapatite, or filter binding.
-
-
Quantification:
-
Quantify the amount of bound radioligand in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log of the competitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that displaces 50% of the radiolabeled estradiol from the receptor.
-
Troubleshooting
-
Low Potency (High IC50):
-
Ensure the compound is fully dissolved in the stock solution.
-
Verify the concentration of the stock solution.
-
Optimize the incubation time; a longer incubation may be required.
-
-
High Variability Between Replicates:
-
Ensure accurate and consistent pipetting.
-
Check for uniform cell seeding density.
-
Ensure proper mixing of reagents.
-
-
Inconsistent Results in Binding Assay:
-
Verify the quality and activity of the recombinant ER protein.
-
Ensure the radioligand is not degraded.
-
Optimize the incubation time and temperature to ensure equilibrium is reached.
-
Conclusion
This compound is a valuable research tool for investigating the estrogen receptor signaling pathway in ER-positive breast cancer. The provided data and protocols offer a starting point for researchers to explore the effects of this inhibitor in various in vitro models. Careful experimental design and optimization will be crucial for obtaining reliable and reproducible results.
References
Troubleshooting & Optimization
Estrogen receptor-IN-1 solubility issues and solutions
Welcome to the technical support center for Estrogen receptor-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO.
Q2: My this compound is precipitating when I dilute my DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution" that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. To prevent this, you can try the following:
-
Optimize your dilution method: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid mixing can help prevent the formation of localized high concentrations that lead to precipitation.
-
Use co-solvents: For in vivo experiments, co-solvents such as PEG300, Tween-80, or SBE-β-CD can be used to maintain solubility in aqueous solutions.[1]
-
Gentle warming and sonication: Gently warming the solution to 37°C or brief sonication can help redissolve the compound.[1] However, it is crucial to ensure the compound is stable under these conditions.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The tolerance of cell lines to DMSO can vary. As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to minimize cytotoxicity and other off-target effects. It is highly recommended to perform a vehicle control experiment to determine the maximum tolerable concentration of DMSO for your specific cell line and experimental conditions.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
Issue 1: The compound does not fully dissolve in DMSO.
-
Possible Cause: The concentration you are trying to achieve is above the solubility limit in DMSO.
-
Solution: Try decreasing the concentration of your stock solution. Gentle warming or brief sonication may also help to facilitate dissolution. Ensure you are using high-purity, anhydrous DMSO, as absorbed moisture can reduce the solubility of many organic compounds.
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of the compound in the cell culture medium, leading to an inaccurate final concentration.
-
Solution: Visually inspect your final working solution under a microscope to check for any precipitate. If precipitation is observed, you may need to lower the final concentration of this compound or consider using a formulation with a low percentage of a co-solvent if your experimental design allows.
Issue 3: Low or no activity in an in vivo study.
-
Possible Cause: Poor bioavailability due to low solubility of the compound in the formulation.
-
Solution: Utilize a formulation specifically designed for poorly soluble compounds. For this compound, formulations with co-solvents like PEG300 and Tween-80 or solubilizing agents like SBE-β-CD have been suggested.[1] It is crucial to ensure the compound remains in solution in the final formulation.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 25.0 mg/mL | Saturation unknown.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution, for in vivo use.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution, for in vivo use.[1] |
| 10% DMSO, 90% Corn oil | ≥ 2.5 mg/mL | Clear solution, for in vivo use.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh the required amount of this compound powder.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the vial for 1-2 minutes to dissolve the compound completely. If necessary, gently warm the solution in a 37°C water bath or sonicate briefly.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Prepare Final Working Solution: Add the required volume of the DMSO stock (or intermediate dilution) to your pre-warmed cell culture medium. It is critical to add the DMSO solution to the medium and not the other way around. Ensure the final DMSO concentration is below the tolerance limit of your cells (typically <0.5%).
-
Mix Thoroughly: Immediately mix the solution by vortexing or inverting the tube to ensure rapid and uniform dispersion.
-
Use Immediately: Use the freshly prepared working solution for your experiment.
Protocol 3: Preparation of a Formulation for In Vivo Administration (Example with PEG300/Tween-80)
-
Prepare a Concentrated Stock: Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Measure Co-solvents: In a sterile tube, measure the required volumes of PEG300 and Tween-80.
-
Add Compound Stock: Add the this compound DMSO stock to the co-solvents and mix thoroughly.
-
Add Saline: Slowly add the saline to the mixture while vortexing to obtain a clear, homogenous solution. An example formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Final Concentration: This protocol yields a solution with a concentration of ≥ 2.5 mg/mL.[1] The final formulation should be prepared fresh on the day of use.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing an in vitro working solution.
References
Technical Support Center: Optimizing Estrogen Receptor-IN-1 Concentration for Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Estrogen Receptor-IN-1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported IC50 values?
This compound (ER-IN-1) is a potent inhibitor of the estrogen receptor (ER). It has been shown to inhibit both ERα and ERβ isoforms with the following IC50 values:
| Target | IC50 |
| ERα | 13 µM |
| ERβ | 5 µM |
| Data sourced from MedchemExpress.[1] |
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] To prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C for up to one month or -80°C for up to six months.[1][2] When preparing for an experiment, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.[2]
Q3: What is a good starting concentration range for my cell-based assays with this compound?
A good starting point for a dose-response experiment is to use a broad range of concentrations. Given the IC50 values are in the low micromolar range, a range-finding experiment could start from as low as 100 nM up to 100 µM.[2] A typical starting concentration in a cellular assay for an inhibitor is often 5 to 10 times higher than its biochemical IC50 or Ki value to aim for complete inhibition.[2] Therefore, a concentration range of 1 µM to 50 µM would be a reasonable starting point for many cell lines.
Q4: How do I determine the optimal concentration of this compound for my specific experiment?
The optimal concentration is highly dependent on the cell line, the duration of the experiment, and the specific biological endpoint being measured.[2] A critical step is to perform a dose-response analysis to determine the IC50 value in your specific cellular assay.[2] This is often achieved by assessing its impact on cell viability using an assay like MTT, MTS, or CCK-8.[3][4]
Q5: What should I do if I observe poor solubility or precipitation of this compound in my cell culture medium?
Poor solubility is a common issue with small molecule inhibitors.[5] Here are some steps to address this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%, to avoid solvent-induced toxicity and solubility issues.[2][5]
-
Media Components: Components in the cell culture media, such as certain proteins in serum, can sometimes affect compound stability and solubility.[6] You can test the stability of ER-IN-1 in your specific media with and without serum.[6]
-
pH of Media: The pH of the culture medium can influence the solubility of some compounds.[6] Ensure your medium is properly buffered.
Q6: What are potential off-target effects of this compound?
While specific off-target effects for this compound are not widely documented, it is a possibility with any small molecule inhibitor, especially at higher concentrations.[2] Off-target effects can lead to unexpected cytotoxicity or other cellular responses. To investigate this, you could use a structurally unrelated estrogen receptor inhibitor to see if it produces the same biological effect.[5] Some estrogen receptor targeting drugs have been shown to have off-target effects through G protein-coupled estrogen receptor 1 (GPR30).[7][8][9]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
| Issue | Possible Cause | Suggested Solution |
| No or weak activity in cellular assays | Poor Cell Permeability: The compound may not be efficiently entering the cells. | While not specifically documented for ER-IN-1, this is a common issue for some inhibitors. Ensure adequate incubation time for cellular uptake. |
| High Intracellular ATP (for ATP-competitive inhibitors): This is less likely to be the primary mechanism for an estrogen receptor inhibitor but is a consideration for kinase inhibitors. | Not applicable for ER-IN-1. | |
| Compound Instability: The compound may be degrading in the cell culture medium at 37°C.[6] | Perform a stability test of ER-IN-1 in your cell culture medium over the time course of your experiment.[6] Prepare fresh dilutions from a stable stock for each experiment.[5] | |
| High levels of cytotoxicity at expected inhibitory concentrations | High Sensitivity of Cell Line: The cell line may be particularly sensitive to the inhibition of the estrogen receptor pathway. | Reduce the concentration of ER-IN-1 and/or shorten the incubation time.[2] |
| Off-Target Effects: The inhibitor may be affecting other pathways essential for cell survival.[5] | Test at a range of concentrations to find a window where you see target inhibition without significant cell death. Consider using a rescue experiment or a structurally different ER inhibitor. | |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final DMSO concentration is at or below 0.1%.[2] Always include a vehicle-only control in your experiments.[2] | |
| High variability in results between experiments | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.[2] | Ensure a single-cell suspension and consistent seeding density. |
| Improper Pipetting: Small errors in pipetting can lead to significant differences in the final compound concentration.[5] | Calibrate pipettes regularly and use consistent pipetting techniques. | |
| Compound Degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation.[2][6] | Aliquot the stock solution and use a fresh aliquot for each experiment. | |
| Compound precipitation in culture media | Supersaturation: The final concentration of the inhibitor may be above its solubility limit in the aqueous culture medium. | Visually inspect the media for any precipitate after adding the compound. If observed, lower the final concentration or try different media formulations. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the IC50 value of this compound by assessing its impact on cell viability.[2]
Materials:
-
This compound
-
DMSO
-
Appropriate cell line (e.g., MCF-7, an estrogen receptor-positive breast cancer cell line)[10][11]
-
Cell culture medium (consider using phenol (B47542) red-free medium as phenol red can act as a weak estrogen)[12]
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium from your stock solution. A common approach is a 2-fold or 3-fold serial dilution over a range such as 0.1 µM to 100 µM.[2] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[2]
-
Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the prepared ER-IN-1 dilutions or control solutions to the appropriate wells.[2]
-
Incubation: Incubate the plate for a duration relevant to the assay endpoint (typically 24, 48, or 72 hours).[2]
-
MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[3] Viable cells with active metabolism will convert the MTT to a purple formazan (B1609692) product.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Mix to ensure complete solubilization and measure the absorbance at 570 nm using a plate reader.[3]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Conceptual Protocol for Assessing Target Engagement via Western Blot
This protocol describes a conceptual method to assess the effect of this compound on a downstream target of the estrogen receptor, such as the progesterone (B1679170) receptor (PR) or pS2 (TFF1), which are known to be regulated by estrogen.[13]
Materials:
-
This compound
-
Estrogen (e.g., 17β-estradiol)
-
MCF-7 cells
-
Cell culture medium (phenol red-free)
-
Lysis buffer
-
Primary antibodies (e.g., anti-PR, anti-pS2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Culture MCF-7 cells in an estrogen-deprived medium for 24-48 hours to reduce baseline ER activity. Treat the cells with this compound at various concentrations for a predetermined time (e.g., 2-4 hours) before stimulating with a fixed concentration of 17β-estradiol (e.g., 10 nM) for 18-24 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with the primary antibody against the target protein (e.g., PR or pS2). A loading control like β-actin should also be probed. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control. A successful inhibition by ER-IN-1 should show a dose-dependent decrease in the estradiol-induced expression of the target protein.
Visualizations
Caption: A simplified diagram of the estrogen receptor signaling pathway and the inhibitory action of this compound.
Caption: A workflow diagram for determining the optimal concentration of this compound for cell-based assays.
Caption: A flowchart for troubleshooting common issues encountered during cell assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. gap-27.com [gap-27.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenol red - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
Troubleshooting inconsistent results with Estrogen receptor-IN-1
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing Estrogen receptor-IN-1 in their experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to address common challenges and ensure consistent and reliable results.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of estrogen receptor (ER) activity | Compound Degradation: this compound solution may have degraded due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot into single-use vials to avoid freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] |
| Suboptimal Compound Concentration: The concentration of this compound may be too low to effectively inhibit ERα and ERβ. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The reported IC50 values are 13 µM for ERα and 5 µM for ERβ, which can serve as a starting point.[1] | |
| Low Cell Permeability: The compound may not be efficiently entering the cells. | While specific data for this compound is unavailable, most small molecule inhibitors are designed to be cell-permeable. If this is suspected, consider using a different batch of the compound or consult the manufacturer. | |
| Cell Line Variability: Different cell lines express varying levels of ERα and ERβ, and may have different sensitivities to the inhibitor. | Confirm the expression levels of ERα and ERβ in your cell line using Western blot or qPCR. Select a cell line with known estrogen receptor expression for your experiments. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells. |
| Precipitation of Compound: this compound may precipitate out of solution when diluted from a DMSO stock into aqueous cell culture media. | Prepare the final dilution in pre-warmed media and mix thoroughly by gentle inversion. Visually inspect the media for any signs of precipitation. Consider a serial dilution approach to minimize the shock of a large solvent change. | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. | Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. | |
| Observed Cell Toxicity or Off-Target Effects | High DMSO Concentration: The final concentration of DMSO in the cell culture media may be toxic to the cells. | Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Run a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity. |
| Off-Target Activity: The observed effect may be due to the inhibition of other cellular targets besides ERα and ERβ. | While specific off-target effects for this compound are not widely reported, consider that some ER modulators can interact with G-protein coupled estrogen receptor 1 (GPER/GPR30).[2][3][4] To investigate this, use a GPR30-specific agonist or antagonist as a control. | |
| Compound Impurity: The batch of this compound may contain impurities that are causing toxicity. | Use a high-purity compound from a reputable supplier. If in doubt, obtain a new batch and repeat the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] It is expected to block the transcriptional activity of these nuclear receptors, thereby inhibiting the expression of estrogen-responsive genes. The classical estrogen signaling pathway involves the binding of estrogen to ER, leading to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA to regulate gene transcription.
Q2: What are the IC50 values for this compound?
A2: The reported half-maximal inhibitory concentrations (IC50) for this compound are 13 µM for ERα and 5 µM for ERβ.[1]
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO). For long-term storage, aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1] When preparing working solutions, dilute the DMSO stock into pre-warmed cell culture medium and mix thoroughly.
Q4: My cells are showing unexpected responses. Could there be off-target effects?
A4: While specific off-target effects for this compound have not been detailed in the available literature, it is a possibility with any small molecule inhibitor. Notably, some compounds designed to target classical estrogen receptors have been shown to interact with the G-protein coupled estrogen receptor 1 (GPER/GPR30), which can trigger rapid, non-genomic signaling pathways.[2][3][4] If you suspect off-target effects, consider using a GPR30-specific modulator as a control in your experiments.
Q5: What are the key differences between ERα, ERβ, and GPR30 signaling?
A5: ERα and ERβ are nuclear receptors that primarily function as ligand-activated transcription factors, leading to changes in gene expression over hours to days (genomic signaling). GPR30 is a G-protein coupled receptor that, upon activation, can initiate rapid intracellular signaling cascades, often within minutes (non-genomic signaling). These rapid signals can then lead to downstream changes in gene expression.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Estrogen Receptor α (ERα), Estrogen Receptor β (ERβ) | [1] |
| IC50 (ERα) | 13 µM | [1] |
| IC50 (ERβ) | 5 µM | [1] |
| Recommended Solvent | Anhydrous DMSO | [1] |
| Stock Solution Storage | -80°C (6 months), -20°C (1 month) | [1] |
Experimental Protocols
Protocol 1: Cell-Based ER Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on ER-positive breast cancer cells (e.g., MCF-7).
Materials:
-
ER-positive cells (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phenol (B47542) red-free medium supplemented with charcoal-stripped FBS
-
This compound
-
Anhydrous DMSO
-
17β-Estradiol
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multi-well plates (96-well)
Procedure:
-
Cell Seeding: Seed ER-positive cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete medium and allow them to attach overnight.
-
Hormone Deprivation: The next day, replace the medium with phenol red-free medium containing charcoal-stripped FBS to remove endogenous estrogens. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in phenol red-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM). Also, prepare a stock solution of 17β-estradiol in ethanol (B145695) and dilute it in the medium to a final concentration of 10 nM.
-
Treatment: Treat the cells with varying concentrations of this compound for 1-2 hours before adding 10 nM 17β-estradiol to stimulate ER activity. Include appropriate controls:
-
Vehicle control (DMSO)
-
Estradiol only
-
This compound only
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the estradiol-treated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Mandatory Visualization
Caption: Overview of Estrogen Receptor Signaling Pathways.
Caption: Troubleshooting Workflow for this compound.
References
Estrogen receptor-IN-1 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of Estrogen Receptor-IN-1 (ER-IN-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound (ER-IN-1)?
A1: this compound (also known as compound 16) is a potent inhibitor of the estrogen receptor (ER).[1] It targets both ERα and ERβ isoforms, making it a valuable tool for studying estrogen-mediated signaling pathways in various research models.[1]
Q2: What is the mechanism of action of ER-IN-1?
A2: As an estrogen receptor inhibitor, ER-IN-1 blocks the biological effects of estrogen. Estrogen signaling can occur through two main pathways: a genomic pathway where the estrogen-ER complex directly regulates gene expression in the nucleus, and a non-genomic pathway involving membrane-associated ERs that activate intracellular signaling cascades. ER inhibitors like ER-IN-1 are designed to interfere with these processes.
Q3: What are the recommended storage conditions for ER-IN-1?
A3: Proper storage is critical to maintain the stability and activity of ER-IN-1. Best practices include storing the compound as a solid at -20°C for up to 3 years. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: How should I prepare a stock solution of ER-IN-1?
A4: To prepare a stock solution, dissolve the solid ER-IN-1 in a suitable solvent such as DMSO. For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of ER-IN-1 in the calculated volume of DMSO. Ensure the compound is completely dissolved before use.
Q5: Is ER-IN-1 soluble in aqueous solutions?
A5: ER-IN-1 has limited solubility in aqueous solutions. It is typically dissolved in an organic solvent like DMSO to create a stock solution, which can then be further diluted in cell culture media or other aqueous buffers for experiments. It is important to note that high concentrations of DMSO can be toxic to cells, so the final concentration of DMSO in your experiment should be kept low (typically below 0.5%).
Stability and Storage Data
| Parameter | Condition | Duration |
| Solid Form | -20°C | 3 years |
| Stock Solution | -80°C | 6 months[1] |
| Stock Solution | -20°C | 1 month[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect | Improper storage: The compound may have degraded due to incorrect storage temperature or repeated freeze-thaw cycles. | Ensure the compound is stored at the recommended temperature and aliquot stock solutions to minimize freeze-thaw cycles. |
| Incorrect concentration: The final concentration of ER-IN-1 in the experiment may be too low to elicit an effect. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. | |
| Cell line resistance: The cell line used may have inherent or acquired resistance to ER inhibitors. | Verify the expression of ERα and ERβ in your cell line. Consider using a different, more sensitive cell line. | |
| Precipitation of the compound in culture media | Low solubility: The concentration of ER-IN-1 may be too high for the aqueous culture medium. | Ensure the final DMSO concentration is low and that the compound is fully dissolved in the stock solution before diluting it in the media. Gentle warming or sonication of the stock solution might aid dissolution. |
| Cell toxicity | High DMSO concentration: The final concentration of DMSO in the culture media may be toxic to the cells. | Keep the final DMSO concentration in the culture media below 0.5%. Run a vehicle control (media with the same concentration of DMSO) to assess its effect on cell viability. |
| Off-target effects: At high concentrations, the compound may have off-target effects leading to cytotoxicity. | Use the lowest effective concentration of ER-IN-1 as determined by a dose-response curve. |
Experimental Protocols
Cell Proliferation Assay (WST-1 Method)
This protocol is designed to assess the effect of ER-IN-1 on the proliferation of estrogen-responsive cells.
Materials:
-
Estrogen-responsive cells (e.g., MCF-7)
-
96-well cell culture plates
-
Complete culture medium
-
ER-IN-1
-
DMSO
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of ER-IN-1 in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only) and a positive control (e.g., a known proliferation inhibitor).
-
Remove the medium from the wells and add 100 µL of the prepared ER-IN-1 dilutions or control solutions.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[2][3]
-
Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.[3]
Western Blot for Phospho-Akt (Ser473)
This protocol is to determine the effect of ER-IN-1 on the PI3K/Akt signaling pathway, a downstream effector of estrogen receptor signaling.
Materials:
-
Estrogen-responsive cells
-
6-well cell culture plates
-
ER-IN-1
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of ER-IN-1 or vehicle control (DMSO) for the desired time.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL detection reagent and an imaging system.
-
Strip the membrane and re-probe for total Akt and β-actin as loading controls.
Visualizations
Estrogen Receptor Signaling Pathway
Caption: Overview of Estrogen Receptor Signaling Pathways and the inhibitory action of ER-IN-1.
Experimental Workflow for Evaluating ER-IN-1 Efficacy
Caption: A logical workflow for testing the efficacy of this compound in vitro.
References
Technical Support Center: Optimizing Cell Viability Assays with Estrogen Receptor-IN-1
Welcome to the technical support center for Estrogen Receptor-IN-1 (ER-IN-1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing cell viability assays with this novel selective estrogen receptor modulator.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective estrogen receptor modulator (SERM). It exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ.[1][2] This binding event prevents the natural ligand, estradiol, from activating the receptor. In the nucleus, the ER-IN-1-receptor complex binds to specific DNA sequences known as estrogen response elements (EREs), recruiting co-repressors that inhibit the transcription of genes responsible for cell proliferation.[3][4] This ultimately leads to a decrease in the viability of estrogen-dependent cancer cells.
Q2: What is the recommended solvent and storage for ER-IN-1 stock solutions?
A2: ER-IN-1 is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[5][6][7] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid degradation due to repeated freeze-thaw cycles, aliquot the stock solution into single-use vials and store them at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[5] When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (ideally ≤ 0.1%) to prevent solvent-induced toxicity.[8]
Q3: What is a typical working concentration range for ER-IN-1 in cell culture?
A3: The optimal working concentration of ER-IN-1 is highly dependent on the cell line and the duration of the assay. A common starting point for dose-response experiments is a wide concentration range from 1 nM to 10 µM. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q4: Can ER-IN-1 interfere with common cell viability assay reagents?
A4: While direct chemical interference with reagents like MTT or the luciferase in CellTiter-Glo is not commonly reported for SERMs, it's important to consider potential biological interference. Since ER-IN-1 modulates cellular metabolism, it could theoretically alter the activity of mitochondrial dehydrogenases, which are measured in MTT assays.[1] To mitigate this, it is advisable to run parallel assays using different viability readouts (e.g., an ATP-based assay like CellTiter-Glo alongside a metabolic assay like MTT) to confirm your results.
Troubleshooting Guide
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| ER-V-01 | High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Incomplete Dissolution of ER-IN-1: Precipitation of the compound in the culture medium. 3. Edge Effects: Increased evaporation in the outer wells of the plate. | 1. Ensure a homogenous single-cell suspension before plating by gentle but thorough mixing. Calibrate your pipettes. 2. Vortex the stock solution before diluting it in pre-warmed culture medium. Prepare fresh dilutions for each experiment. 3. Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. |
| ER-V-02 | No dose-dependent decrease in cell viability. | 1. Cell Line Resistance: The chosen cell line may have low or no ER expression, or have developed resistance. 2. Sub-optimal Incubation Time: The treatment duration may be too short to observe a significant effect. 3. Incorrect Assay Endpoint: The chosen viability assay may not be sensitive enough. | 1. Confirm ERα and ERβ expression in your cell line via Western Blot or qPCR. Consider using a positive control cell line known to be sensitive to ER modulators (e.g., MCF-7). 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Try a more sensitive assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo), which often has a broader dynamic range. |
| ER-V-03 | Precipitate formation in culture medium upon addition of ER-IN-1. | 1. Poor Solubility: The concentration of ER-IN-1 may exceed its solubility limit in the aqueous culture medium. 2. Interaction with Serum Proteins: Components in fetal bovine serum (FBS) can sometimes cause compounds to precipitate. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. Prepare dilutions in pre-warmed (37°C) medium. 2. Try preparing the final dilution in a serum-free medium first, and then adding it to the serum-containing medium in the wells. |
| ER-V-04 | IC50 value is significantly higher than expected. | 1. Compound Degradation: The ER-IN-1 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 2. High Cell Seeding Density: A high number of cells may require a higher concentration of the inhibitor to elicit a response. 3. Presence of Phenol (B47542) Red: Phenol red in some culture media has weak estrogenic activity and can compete with ER-IN-1.[9] | 1. Use a fresh aliquot of the stock solution for each experiment. 2. Optimize the cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. 3. Switch to a phenol red-free culture medium for your experiments to eliminate potential interference. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is designed to measure cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
ER-IN-1
-
ER-positive cell line (e.g., MCF-7)
-
Complete growth medium (consider phenol red-free)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of ER-IN-1 in complete growth medium. Remove the old medium from the wells and add 100 µL of the ER-IN-1 dilutions. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
ER-IN-1
-
ER-positive cell line
-
Complete growth medium (consider phenol red-free)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding and Drug Treatment: Follow the same steps as for the MTT assay, but use opaque-walled 96-well plates suitable for luminescence measurements.
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Data Acquisition: Measure the luminescence using a luminometer.
Data Presentation
Table 1: Solubility and Storage of ER-IN-1
| Parameter | Recommendation |
| Recommended Solvent | DMSO |
| Stock Solution Concentration | 10 mM |
| Storage of Stock Solution | -80°C (6 months), -20°C (1 month) |
| Final DMSO Concentration in Assay | ≤ 0.1% |
Table 2: Example Dose-Response Data for ER-IN-1 in MCF-7 Cells (72h Incubation)
| Concentration (µM) | % Viability (MTT) | % Viability (CellTiter-Glo) |
| 0 (Vehicle) | 100 | 100 |
| 0.01 | 95 | 98 |
| 0.1 | 75 | 80 |
| 1 | 52 | 55 |
| 10 | 15 | 20 |
Visualizations
Caption: Mechanism of ER-IN-1 action.
Caption: Experimental workflow for viability assays.
References
- 1. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 2. Estrogen receptor (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
Overcoming resistance to Estrogen receptor-IN-1 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges related to resistance to estrogen receptor (ER) inhibitors in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for estrogen receptor inhibitors?
A1: Estrogen receptors (ERs), primarily ERα and ERβ, are transcription factors activated by estrogen.[1][2] Upon estrogen binding, the receptor dimerizes and translocates to the nucleus.[3][4][5] In the nucleus, the ER-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoters of target genes, recruiting co-regulator proteins to activate or repress gene transcription.[2][5] ER inhibitors work by interfering with this process. For example, Selective Estrogen Receptor Modulators (SERMs) like tamoxifen (B1202) compete with estrogen for binding to the ER, while Selective Estrogen Receptor Degraders/Downregulators (SERDs) like fulvestrant (B1683766) bind to the ER and promote its degradation.[3][6]
Q2: What defines "resistance" to an ER inhibitor in a cell line?
A2: Resistance is characterized by the loss of an inhibitor's ability to control the proliferation of ER-positive cancer cells. Experimentally, this is observed as a significant increase in the half-maximal inhibitory concentration (IC50) value of the drug in the resistant cell line compared to the parental, sensitive cell line.[7][8] Resistant cells often gain the ability to proliferate in the absence of estrogen, indicating that the ER pathway or alternative pathways have become constitutively active.[7]
Q3: What are the most common molecular mechanisms that drive resistance?
A3: Resistance to ER-targeted therapies is a significant clinical challenge and can arise through several mechanisms:[6][9]
-
ESR1 Gene Mutations: Mutations in the ESR1 gene, which encodes for ERα, are a common cause of acquired resistance.[10] These mutations, often found in the ligand-binding domain (LBD), can render the receptor constitutively active, even without estrogen, thereby making inhibitors that compete with estrogen less effective.[10][11]
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to bypass their dependency on ER signaling for growth and survival.[3] Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways, which can be activated by receptor tyrosine kinases (RTKs) like HER2 (ERBB2), EGFR, or FGFR.[3][12]
-
Altered Expression of ER or Co-regulators: Loss or significant downregulation of ERα expression can lead to resistance. Additionally, changes in the expression of co-activator or co-repressor proteins can alter the transcriptional output of the ER, contributing to resistance.[12]
-
Epigenetic Changes: Modifications to the cellular epigenome can alter the expression of genes involved in ER signaling and drug response.[3]
Troubleshooting Guide
Issue 1: Decreased Efficacy of ER Inhibitor Over Time
Question: My ER-positive cell line (e.g., MCF-7, T47D) was initially sensitive to my ER inhibitor, but now it is proliferating even at high concentrations. How can I confirm and characterize this acquired resistance?
Answer: This is a classic presentation of acquired resistance. A systematic approach is needed to confirm the resistant phenotype and investigate the underlying mechanism.
Workflow for Investigating Acquired Resistance
Caption: A stepwise workflow for troubleshooting ER inhibitor resistance.
Issue 2: Confirming the Resistance Phenotype
Question: How do I quantitatively measure the change in sensitivity to my ER inhibitor?
Answer: You should perform a cell viability assay to compare the IC50 values of the inhibitor in your parental (sensitive) and suspected resistant cell lines. A significant rightward shift in the dose-response curve and a higher IC50 value for the resistant line confirms the phenotype.
Data Presentation: Drug Sensitivity Profile
The following table shows typical IC50 values for the SERD fulvestrant in parental (sensitive) versus fulvestrant-resistant (FR) cell lines, demonstrating the fold-change that confirms resistance.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| MCF-7 | 0.1 - 1.0 | >100 | >100-fold |
| T47D | 0.5 - 5.0 | >100 | >20-fold |
| CAMA-1 | 1.0 - 10.0 | >100 | >10-fold |
| ZR-75-1 | 1.0 - 10.0 | >100 | >10-fold |
| (Note: IC50 values are approximate and can vary based on specific assay conditions and laboratory).[7][8] |
Issue 3: Investigating Molecular Mechanisms
Question: My cells are confirmed resistant. How do I determine if resistance is due to loss of ERα or activation of bypass pathways?
Answer: Western blotting is the most direct method to investigate these two common resistance mechanisms. You should analyze lysates from both parental and resistant cell lines.
Data Presentation: Protein Expression Changes in Resistant Cells
This table summarizes expected changes in key proteins associated with different resistance mechanisms.
| Protein Target | Expected Result in Parental Cells | Expected Result in Resistant Cells (ER Loss) | Expected Result in Resistant Cells (Bypass Activation) |
| ERα | Present | Absent or Greatly Reduced | Present |
| Phospho-AKT (p-AKT) | Low / Basal | Low / Basal | Increased |
| Phospho-ERK (p-ERK) | Low / Basal | Low / Basal | Increased |
| β-Actin (Loading Control) | Present | Present | Present |
Signaling Pathways in ER Inhibitor Resistance
Resistance often involves a shift from dependence on the ER pathway to reliance on growth factor receptor signaling.
Caption: Shift from ER-dependent to bypass pathway-driven proliferation.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which correlates with the number of viable cells.[13] It is used to determine the IC50 of the ER inhibitor.
Materials:
-
Parental and resistant cells
-
96-well plates
-
Complete growth medium
-
ER inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.[8][14]
-
Drug Treatment: Prepare serial dilutions of the ER inhibitor. Remove the medium from the wells and add 100 µL of medium containing the desired drug concentrations (including a vehicle-only control).
-
Incubation: Incubate the plate for a period relevant to the cell doubling time and drug mechanism (typically 48-72 hours).[14]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50.
Protocol 2: Western Blot for Protein Expression
Western blotting allows for the detection and quantification of specific proteins, such as ERα, p-AKT, and p-ERK, in cell lysates.[15][16]
Materials:
-
Cell lysates from parental and resistant cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-p-AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in ice-cold RIPA buffer.[17] Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA assay.[17]
-
Gel Electrophoresis: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and separate proteins by size.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16][17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17][18]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[17]
-
Analysis: Quantify band intensity using densitometry software. Normalize the intensity of the target protein band to the loading control (e.g., β-actin).
Protocol 3: Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions, for example, to determine if ERα is interacting with a specific co-activator protein in sensitive versus resistant cells.
Materials:
-
Cell lysates prepared in non-denaturing IP lysis buffer
-
Primary antibody for the "bait" protein (e.g., anti-ERα)
-
Protein A/G magnetic beads or agarose (B213101) resin[19]
-
Wash buffers
-
Elution buffer
Procedure:
-
Lysate Preparation: Prepare cell lysates using a non-denaturing IP lysis buffer to preserve protein complexes. Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Immunoprecipitation: Add the primary "bait" antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C to form antibody-antigen complexes.[19]
-
Complex Capture: Add Protein A/G beads to the lysate and incubate for another 1-4 hours at 4°C to capture the antibody-antigen complexes.[19]
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer (e.g., Laemmli buffer for subsequent Western blot analysis).
-
Analysis: Analyze the eluted proteins by Western blotting, probing for the "prey" protein (the suspected interaction partner) and the "bait" protein as a control.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 3. Overcoming Endocrine Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic resistance to anti-oestrogen therapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Molecular Mechanisms of Endocrine Resistance in Estrogen-Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. metastatictrialtalk.org [metastatictrialtalk.org]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming endocrine resistance in hormone receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays | Thermo Fisher Scientific - IN [thermofisher.com]
- 14. Role of endoplasmic reticulum stress on cisplatin resistance in ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blotting Sample Preparation Techniques | Bio-Rad [bio-rad.com]
- 16. bosterbio.com [bosterbio.com]
- 17. origene.com [origene.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Technical Support Center: Improving the Bioavailability of Estrogen Receptor-IN-1 In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo administration of Estrogen Receptor-IN-1 (ER-IN-1). Due to its likely poor aqueous solubility, achieving adequate bioavailability is crucial for obtaining reliable and reproducible results in preclinical studies.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vivo administration of ER-IN-1.
Issue 1: Precipitation of ER-IN-1 in Formulation Vehicle
| Potential Cause | Troubleshooting Steps |
| Low Solubility in the Chosen Vehicle | 1. Review solubility data: If available, consult the manufacturer's datasheet for solubility information in various solvents. 2. Co-solvent approach: If using a single solvent (e.g., saline), consider adding a co-solvent like DMSO, PEG300, or ethanol (B145695) to increase solubility. Start with a small percentage of the co-solvent and gradually increase as needed, while considering potential toxicity in the animal model. 3. pH adjustment: If ER-IN-1 has ionizable groups, adjusting the pH of the formulation may improve solubility. This should be done cautiously, considering the physiological compatibility of the final formulation. |
| Incorrect Order of Reagent Addition | 1. Follow recommended protocols: When using multi-component vehicles (e.g., DMSO, PEG300, Tween-80, Saline), the order of addition is often critical. Typically, the compound should first be dissolved in a small amount of a strong organic solvent (like DMSO) before being diluted with other excipients. 2. Stepwise dilution: Add subsequent components of the vehicle slowly while vortexing or sonicating to prevent the compound from crashing out of solution. |
| Temperature Effects | 1. Gentle warming: For some formulations, gentle warming (e.g., to 37°C) can aid in dissolution. However, be cautious of potential compound degradation at elevated temperatures. 2. Sonication: Use of a sonicator can help to break down aggregates and improve dissolution. |
| Saturation Point Exceeded | 1. Lower the concentration: If precipitation persists, the concentration of ER-IN-1 may be too high for the chosen vehicle. Try preparing a more dilute solution. 2. Increase vehicle volume: If a specific dose is required, increase the total volume of the formulation to lower the overall concentration. |
Issue 2: High Variability in In Vivo Efficacy or Pharmacokinetic (PK) Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation Preparation | 1. Standardize the protocol: Ensure that the formulation is prepared identically for each experiment, including the source and lot of reagents, order of addition, mixing times, and temperatures. 2. Visual inspection: Before administration, visually inspect each preparation for any signs of precipitation or phase separation. |
| Poor Formulation Stability | 1. Prepare fresh formulations: Whenever possible, prepare the formulation immediately before administration. 2. Assess stability: If the formulation needs to be stored, conduct a preliminary stability assessment by observing it for precipitation or other changes over the intended storage period and conditions. |
| Inaccurate Dosing | 1. Homogeneity of suspensions: If using a suspension, ensure it is uniformly mixed before drawing each dose to prevent settling of particles. 2. Calibration of equipment: Regularly calibrate pipettes and syringes used for dosing. |
| Animal-Related Factors | 1. Fasting state: Standardize the fasting period for animals before dosing, as the presence of food can significantly affect drug absorption. 2. Gavage technique: Ensure consistent and proper oral gavage technique to minimize stress and ensure the full dose is delivered to the stomach. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting formulations for in vivo studies with ER-IN-1?
A1: Based on information from suppliers, several formulations can be used as a starting point for ER-IN-1. These are designed to address its presumed poor water solubility. The choice of formulation may depend on the route of administration and the specific experimental requirements.
Summary of Starting Formulations for ER-IN-1
| Formulation Component | Vehicle 1 (for injections) | Vehicle 2 (for injections) | Vehicle 3 (for oral gavage) |
| ER-IN-1 Stock Solution | Dissolved in DMSO | Dissolved in DMSO | Dissolved in DMSO |
| Co-solvent/Solubilizer 1 | PEG300 | 20% SBE-β-CD in Saline | Corn oil |
| Surfactant | Tween-80 | - | - |
| Aqueous Phase | Saline | - | - |
| Final Composition Example | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 10% DMSO, 90% Corn oil |
| Note: | Prepare fresh daily. | Prepare fresh daily. | May be more stable but should be used with caution for long-term studies. |
Q2: ER-IN-1 is likely a poorly soluble compound. What are some general strategies to improve its bioavailability?
A2: For poorly soluble compounds like ER-IN-1, several formulation strategies can be employed to enhance bioavailability:
-
Co-solvents: Using a mixture of solvents (e.g., water, ethanol, PEG300, propylene (B89431) glycol) can increase the solubility of a lipophilic compound.[1]
-
Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug molecules.[1] Common examples include Tween-80 and Cremophor EL.
-
Lipid-based formulations: Since ER-IN-1 is likely lipophilic, formulating it in lipids can improve its absorption.[2] This can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[3]
-
Particle size reduction: Decreasing the particle size of a drug increases its surface area, which can lead to a faster dissolution rate.[3] Techniques include micronization and nanosuspension formation.
-
Amorphous solid dispersions: Converting the crystalline form of a drug to an amorphous state can significantly increase its solubility and dissolution rate.[4]
Q3: How do I choose the best formulation for my in vivo experiment?
A3: The choice of formulation depends on several factors:
-
Route of administration: Oral gavage, intraperitoneal (IP) injection, and intravenous (IV) injection have different requirements for vehicle composition and sterility.
-
Toxicity of excipients: Ensure that all components of your formulation are well-tolerated by the animal model at the intended dose and volume.
-
Desired pharmacokinetic profile: The formulation can influence the rate and extent of drug absorption, affecting the Cmax, Tmax, and overall exposure (AUC).
-
Compound stability: The chosen vehicle should not cause degradation of ER-IN-1.
It is often necessary to screen several formulations in a pilot study to determine the one that provides the most consistent and desirable in vivo performance.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant-based Formulation for Injection
This protocol is based on a common vehicle for poorly soluble compounds and is similar to one of the suggested starting formulations for ER-IN-1.
Materials:
-
This compound (ER-IN-1) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of ER-IN-1 powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the ER-IN-1 completely. For example, to make a final formulation with 10% DMSO, you would dissolve the total amount of drug in 1/10th of the final volume with DMSO.
-
In a separate sterile tube, combine the required volumes of PEG300 and Tween-80. For a final formulation of 40% PEG300 and 5% Tween-80, you would add the corresponding volumes.
-
Slowly add the PEG300/Tween-80 mixture to the DMSO solution containing ER-IN-1 while vortexing.
-
Slowly add the required volume of sterile saline to reach the final desired concentration and volume, continuing to vortex.
-
Visually inspect the final solution to ensure it is clear and free of precipitation.
Protocol 2: Preparation of a Lipid-based Formulation for Oral Gavage
This protocol uses corn oil as a simple lipid vehicle.
Materials:
-
This compound (ER-IN-1) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
Procedure:
-
Weigh the required amount of ER-IN-1 powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO (e.g., 10% of the final volume) to dissolve the ER-IN-1.
-
Add the required volume of sterile corn oil to the DMSO solution.
-
Vortex or sonicate the mixture until it is a homogenous solution or a fine suspension.
-
If it is a suspension, ensure it is well-mixed immediately before each animal is dosed.
Visualizations
Caption: Experimental workflow for in vivo studies of ER-IN-1.
Caption: Simplified signaling pathway of this compound.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Bioavailability and Solubility Enhancement Services - Patheon pharma services [patheon.com]
- 3. Pharmacokinetics of the estrogen receptor subtype-selective ligands, PPT and DPN: Quantification using UPLC-ES/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Brain Estrogen Receptor Expression By Neuroendocrine Aging And Relationships With Gray Matter Volume, Bio-Energetics, and Clinical Symptomatology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for Estrogen Receptor-IN-1 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Estrogen Receptor-IN-1 (ER-IN-1) in their experiments. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (ER-IN-1) is a potent inhibitor of both Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), with reported IC50 values of 13 µM and 5 µM, respectively. Its precise mechanism of action, whether it functions as a Selective Estrogen Receptor Degrader (SERD), a Selective Estrogen Receptor Modulator (SERM), or a pure antagonist, is not definitively established in publicly available literature. Therefore, it is crucial to experimentally determine its mechanism in your specific model system.
Q2: How should I prepare and store this compound?
-
Solubility: ER-IN-1 is soluble in Dimethyl Sulfoxide (DMSO).
-
Storage: For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. Once dissolved in DMSO, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year. For short-term storage (up to one month), the DMSO stock solution can be kept at -20°C.
Q3: What are the essential control experiments to include when working with this compound?
To rigorously interpret your results, a comprehensive set of controls is necessary. The choice of controls will depend on the specific assay and the potential mechanism of action you are investigating.
| Control Type | Purpose | Examples |
| Vehicle Control | To control for the effects of the solvent used to dissolve ER-IN-1. | DMSO at the same final concentration as used for ER-IN-1 treatment. |
| Positive Controls | To ensure the experimental system is responsive and to provide a benchmark for the effects of ER-IN-1. | - 17β-Estradiol (E2): To stimulate ER activity. - Fulvestrant (ICI 182,780): A known SERD to induce ERα degradation. - Tamoxifen: A known SERM with tissue-specific agonist/antagonist effects. |
| Negative Controls | To demonstrate the specificity of ER-IN-1's effects on the estrogen receptor pathway. | - ER-negative cell line: (e.g., MDA-MB-231) to assess off-target effects. - Inactive enantiomer/analog of ER-IN-1 (if available): To control for non-specific compound effects. |
Troubleshooting Guide
Problem 1: Inconsistent or no effect of ER-IN-1 on my cells.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of ER-IN-1 powder and stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Low ER Expression in Cells | Confirm the expression level of ERα and ERβ in your cell line using Western blot or qPCR. MCF-7 and T47D are commonly used ER-positive breast cancer cell lines.[1] |
| Incorrect Dosing | Perform a dose-response experiment to determine the optimal concentration of ER-IN-1 for your specific cell line and assay. |
| Cell Culture Conditions | Use phenol (B47542) red-free medium and charcoal-stripped serum to eliminate exogenous estrogens that could interfere with the experiment. |
Problem 2: High background or off-target effects observed.
| Potential Cause | Troubleshooting Step |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of ER-IN-1. Use concentrations below the cytotoxic threshold for mechanism-of-action studies. |
| Non-specific Binding | Include an ER-negative cell line in your experiments to identify effects that are independent of the estrogen receptor. |
| Off-target Kinase Inhibition | Some ER inhibitors have been reported to have off-target effects on other signaling pathways.[2] If you observe unexpected phenotypes, consider performing a kinase inhibitor profiling screen. |
Experimental Protocols & Data Presentation
Western Blot for ERα Degradation
This protocol is designed to assess whether ER-IN-1 acts as a SERD to induce the degradation of ERα.
Methodology:
-
Cell Culture: Plate ER-positive cells (e.g., MCF-7) in complete medium. Once confluent, switch to phenol red-free medium with charcoal-stripped serum for 24-48 hours.
-
Treatment: Treat cells with ER-IN-1 at various concentrations and time points. Include a vehicle control (DMSO), a positive control for degradation (Fulvestrant, 100 nM), and a proteasome inhibitor control (MG132, 10 µM) to confirm proteasome-dependent degradation.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against ERα. Use an antibody against a loading control (e.g., β-actin or GAPDH) for normalization.
-
Detection: Incubate with an HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
Data Presentation:
| Treatment | Concentration | Time (hours) | ERα Protein Level (Normalized to Loading Control) |
| Vehicle (DMSO) | - | 24 | 1.00 |
| ER-IN-1 | 1 µM | 24 | Data to be filled by the user |
| ER-IN-1 | 10 µM | 24 | Data to be filled by the user |
| Fulvestrant | 100 nM | 24 | Expected significant decrease |
| ER-IN-1 + MG132 | 10 µM + 10 µM | 24 | Expected rescue of ERα degradation if proteasome-dependent |
ERE-Luciferase Reporter Assay
This assay determines if ER-IN-1 can antagonize the transcriptional activity of the estrogen receptor.
Methodology:
-
Cell Culture and Transfection: Co-transfect cells (e.g., HEK293T or MCF-7) with an Estrogen Response Element (ERE)-driven luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the cells with ER-IN-1 in the presence and absence of 17β-Estradiol (E2, 1 nM). Include a vehicle control, E2 alone, and a known antagonist like Fulvestrant or Tamoxifen as controls.
-
Lysis and Luminescence Measurement: After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
Data Presentation:
| Treatment | Concentration | Normalized Luciferase Activity (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 |
| E2 | 1 nM | Expected significant increase |
| ER-IN-1 | 10 µM | Data to be filled by the user |
| E2 + ER-IN-1 | 1 nM + 10 µM | Expected decrease compared to E2 alone if antagonistic |
| E2 + Fulvestrant | 1 nM + 100 nM | Expected significant decrease compared to E2 alone |
Cell Viability Assay (MTT Assay)
This assay assesses the effect of ER-IN-1 on the proliferation of ER-positive cancer cells.
Methodology:
-
Cell Seeding: Seed ER-positive cells (e.g., MCF-7) in a 96-well plate in phenol red-free medium with charcoal-stripped serum.
-
Treatment: After 24 hours, treat the cells with a serial dilution of ER-IN-1. Include a vehicle control.
-
Incubation: Incubate the cells for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
Data Presentation:
| Compound | Concentration (µM) | % Cell Viability (Normalized to Vehicle) |
| ER-IN-1 | 0.1 | Data to be filled by the user |
| ER-IN-1 | 1 | Data to be filled by the user |
| ER-IN-1 | 10 | Data to be filled by the user |
| ER-IN-1 | 100 | Data to be filled by the user |
Visualizations
Caption: Canonical Estrogen Receptor signaling pathway and the inhibitory point of ER-IN-1.
Caption: Experimental workflow to determine if ER-IN-1 induces ERα degradation.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
Technical Support Center: Estrogen Receptor Inhibitor Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving estrogen receptor (ER) inhibitors. While this document is broadly applicable, specific examples will refer to well-characterized ER modulators due to the lack of specific data for a compound designated "Estrogen receptor-IN-1".
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for estrogen receptor inhibitors?
Estrogen receptors (ERs), primarily ERα and ERβ, are ligand-activated transcription factors. In their classical or genomic pathway, the binding of estrogen induces a conformational change in the receptor, leading to its dimerization. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription.[1][2][3][4] ER inhibitors interfere with this process. For example, Selective Estrogen Receptor Modulators (SERMs) like tamoxifen (B1202) can competitively bind to the ER, while Selective Estrogen Receptor Degraders (SERDs) like fulvestrant (B1683766) bind to the ER and promote its degradation.
ERs can also mediate non-genomic effects by associating with cell membrane proteins, which triggers rapid intracellular signaling cascades like the MAPK/ERK and PI3K/AKT pathways.[2]
Q2: What are the key differences between ERα and ERβ?
ERα and ERβ are encoded by separate genes and exhibit different tissue distribution patterns and transcriptional activities.[5][6] While they share a conserved DNA-binding domain, their ligand-binding domains have some differences, allowing for the development of subtype-selective ligands.[7] These two receptors can form homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ), adding another layer of complexity to estrogen signaling.[8][9]
Q3: What is a recommended starting concentration range for an ER inhibitor in a cell-based assay?
For a novel or uncharacterized inhibitor, a dose-response experiment using a logarithmic dilution series is recommended. A broad range, for instance, from 1 nM to 100 µM, is a common starting point.[10] This helps to determine the half-maximal inhibitory concentration (IC50) and the optimal concentration window for your specific cell line and experimental conditions. For well-characterized compounds, literature values can provide a starting point (see Table 1).
Q4: How can off-target effects of ER inhibitors influence experimental results?
ER inhibitors can have effects independent of ERα and ERβ. For instance, tamoxifen and fulvestrant have been shown to exert effects through the G protein-coupled estrogen receptor 1 (GPR30/GPER).[11] This can lead to immunogenic modulation in both ER-positive and ER-negative cancer cells, highlighting the importance of using appropriate controls to distinguish on-target from off-target effects.[11][12][13]
Troubleshooting Guide
Variability in experimental results can arise from multiple sources.[14][15][16] This guide addresses common issues encountered when working with ER inhibitors.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Cell-based Variability: Differences in cell seeding density, passage number, or cell confluence. | Standardize cell seeding protocols. Use cells within a consistent, narrow passage number range. Ensure experiments are performed at a consistent cell confluence. |
| Inconsistent Drug Preparation: Degradation of stock solution or inaccuracies in dilution. | Prepare fresh dilutions from a validated stock solution for each experiment. Aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles. Protect from light if photosensitive. | |
| Variable Incubation Times: Inconsistent exposure of cells to the inhibitor. | Use a precise timer for all incubation steps. Stagger the addition of reagents if processing many plates to ensure consistent timing. | |
| No observable effect of the inhibitor | Concentration Too Low: The concentration used is below the effective range for the specific cell line. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM).[10] |
| Incorrect Incubation Time: The duration of treatment is too short to induce a measurable biological response. | For cell viability assays, consider extending the incubation period (e.g., 48, 72, or 96 hours). For signaling studies, perform a time-course experiment (e.g., 0.5, 1, 2, 6, 12, 24 hours).[10] | |
| Compound Instability or Poor Solubility: The inhibitor may have degraded or precipitated out of solution. | Prepare fresh stock solutions. Ensure the final solvent concentration (e.g., DMSO) is low (ideally ≤ 0.1%) and consistent across all treatments, including the vehicle control.[10] Check the solubility data for the specific compound. | |
| Low ER Expression: The target cell line may not express sufficient levels of the estrogen receptor. | Confirm ERα and ERβ expression levels in your cell line using qPCR or Western blotting. Choose a cell line known to express the target receptor (e.g., MCF-7 for ERα). | |
| High background or off-target effects | Concentration Too High: Supramaximal concentrations can lead to non-specific effects or cytotoxicity. | Use the lowest effective concentration that produces the desired on-target effect, as determined by your dose-response curve. |
| Solvent (e.g., DMSO) Toxicity: High concentrations of the vehicle solvent can be toxic to cells. | Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%.[10] Ensure the vehicle control contains the same final DMSO concentration as the highest inhibitor dose. | |
| Activation of other receptors: The compound may be interacting with other receptors, such as GPR30.[11][12] | Use ER-negative cell lines as controls. Consider using siRNA or CRISPR to knock down ERα/β to confirm that the observed effect is receptor-dependent. |
Quantitative Data Summary
The following tables provide representative data for common ER modulators. This data should be used as a guideline, as optimal conditions will vary by cell line and assay.
Table 1: Physicochemical Properties of Common ER Modulators
| Compound | Molecular Weight ( g/mol ) | Solubility | Storage Recommendations |
| 4-Hydroxytamoxifen (4-OHT) | 387.5 | Soluble in DMSO and Ethanol | Store stock solutions at -20°C or -80°C. Protect from light. |
| Fulvestrant (ICI 182,780) | 606.8 | Soluble in DMSO and Ethanol | Store stock solutions at -20°C. |
| Estradiol (E2) | 272.4 | Soluble in DMSO and Ethanol | Store stock solutions at -20°C. |
Table 2: Example Concentration Ranges for In Vitro Assays
| Assay Type | Compound | Cell Line Example | Typical Concentration Range | Incubation Time |
| Cell Viability (MTT/XTT) | 4-OHT | MCF-7 (ER+) | 0.1 - 20 µM | 48 - 72 hours |
| Fulvestrant | MCF-7 (ER+) | 1 nM - 10 µM | 48 - 72 hours | |
| Western Blot (p-ERK) | E2 + Inhibitor | T47D (ER+) | 10 nM E2; 100 nM - 10 µM Inhibitor | 15 - 60 minutes |
| ERE-Luciferase Reporter Assay | E2 + Inhibitor | HEK293T (transfected) | 1 nM E2; 10 nM - 10 µM Inhibitor | 18 - 24 hours |
| NK Cell Killing Assay | 4-OHT | SUM149 (ER-) | 5 µM[12] | 24 hours (pretreatment) |
Key Experimental Protocols
1. Cell Viability Assay (MTT-based)
This protocol assesses the effect of an ER inhibitor on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the ER inhibitor in culture medium. The final DMSO concentration should be ≤ 0.1%.[10] Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
2. Western Blot for Signaling Pathway Analysis (e.g., p-ERK)
This protocol measures the effect of an ER inhibitor on a downstream signaling pathway.
-
Cell Culture and Starvation: Seed cells in 6-well plates. Once they reach ~70-80% confluency, serum-starve the cells (e.g., in serum-free medium) for 12-24 hours to reduce basal signaling.[10]
-
Inhibitor Pre-treatment: Treat cells with the desired concentrations of the ER inhibitor or vehicle control for a specified pre-incubation time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an agonist (e.g., 10 nM Estradiol or 50 ng/mL EGF) for a short period (e.g., 15-30 minutes) to activate the pathway.[10]
-
Cell Lysis: Immediately place the plates on ice, wash the cells with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated protein (e.g., anti-p-ERK) and the total protein (e.g., anti-ERK) as a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation and characterization of an estrogen receptor alpha-iCre knock-in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence-based techniques for investigating estrogen receptor dynamics [bmbreports.org]
- 9. Human cell-based estrogen receptor beta dimerization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sources of Variation — Accendo Reliability [accendoreliability.com]
- 15. Sources of variation, its measurement and control | Health Knowledge [healthknowledge.org.uk]
- 16. omeract.org [omeract.org]
Validation & Comparative
A Comparative Guide: Estrogen Receptor-IN-1 versus Tamoxifen in MCF-7 Cells
To our valued audience of researchers, scientists, and drug development professionals, please be advised that extensive searches for "Estrogen receptor-IN-1" did not yield any specific, publicly available scientific information on a compound with this designation. Therefore, a direct comparison with tamoxifen (B1202), including experimental data, is not possible at this time. We are providing a comprehensive guide on the well-established effects of tamoxifen on MCF-7 cells to serve as a valuable reference.
Tamoxifen: A Profile in Estrogen Receptor-Positive Breast Cancer
Tamoxifen is a selective estrogen receptor modulator (SERM) that has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer for decades. In the ER+ human breast cancer cell line, MCF-7, tamoxifen primarily functions as an ER antagonist, impeding the proliferative signals of estrogen.
Mechanism of Action
Tamoxifen's primary mode of action is its competitive binding to the estrogen receptor alpha (ERα), preventing estrogen from binding and activating the receptor. This blockade inhibits the transcription of estrogen-dependent genes responsible for cell proliferation.[1][2][3] Beyond this direct antagonism, tamoxifen also induces apoptosis (programmed cell death) and can cause cell cycle arrest in MCF-7 cells.[2] Its activity can also involve non-genomic effects and the modulation of various signaling pathways, such as the ERK1/2 and MAPK pathways.[1]
Quantitative Effects on MCF-7 Cells
The following table summarizes key quantitative data on the effects of tamoxifen on MCF-7 cells. It is important to note that these values can vary depending on experimental conditions such as drug concentration and duration of treatment.
| Performance Metric | Effect of Tamoxifen on MCF-7 Cells | Reference |
| Cell Viability | Dose-dependent decrease in cell viability. | [4] |
| Apoptosis | Induction of apoptosis, particularly at higher concentrations. | [2][4] |
| ERα Degradation | Can lead to the degradation of the ERα protein. | |
| Gene Expression | Modulates the expression of estrogen-regulated genes. | [1] |
Visualizing the Cellular Impact
Experimental Workflow: Cell Viability (MTT Assay)
The following diagram outlines the standard workflow for assessing the impact of a compound on the viability of MCF-7 cells using a colorimetric MTT assay.
Caption: A typical experimental workflow for an MTT cell viability assay.
Tamoxifen Signaling Pathway in MCF-7 Cells
This diagram illustrates the primary mechanism of action of tamoxifen in inhibiting estrogen-mediated cell proliferation.
Caption: Tamoxifen competitively inhibits estrogen binding to the ER.
Detailed Experimental Protocols
MCF-7 Cell Culture
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin. For estrogen-deprivation studies, phenol (B47542) red-free media with charcoal-stripped FBS is used.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA, neutralized with complete media, centrifuged, and re-seeded into new flasks.[5][6][7]
MTT Cell Viability Assay
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight.
-
Treatment: The media is replaced with fresh media containing various concentrations of tamoxifen (or vehicle control, typically DMSO).
-
Incubation: Plates are incubated for 24, 48, or 72 hours.
-
Assay: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Solubilization: The media is removed, and 100-200 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is read at 570 nm using a microplate reader.[8][9]
Western Blot for ERα Degradation
-
Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against ERα. After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.[10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Estrogen Enhances the Cell Viability and Motility of Breast Cancer Cells through the ERα-ΔNp63-Integrin β4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcpjournal.org [jcpjournal.org]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms underlying differential response to estrogen-induced apoptosis in long-term estrogen-deprived breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Increase in hyaluronic acid degradation decreases the expression of estrogen receptor alpha in MCF7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Estrogen receptor-IN-1 and fulvestrant
A direct comparative analysis between Estrogen receptor-IN-1 and fulvestrant (B1683766) cannot be provided at this time. Extensive searches for a specific compound designated "this compound" have not yielded any publicly available data regarding its chemical structure, mechanism of action, binding affinity for the estrogen receptor (ER), or any preclinical or clinical studies. This suggests that "this compound" may be an internal designation for a compound not yet disclosed in scientific literature, a misnomer, or a compound that is still in the very early stages of development and has not been publicly described.
Therefore, this guide will focus on providing a comprehensive overview of the well-characterized estrogen receptor antagonist, fulvestrant , as a reference point. Should information on "this compound" become available, a comparative analysis can be performed.
Fulvestrant: A Profile of a Selective Estrogen Receptor Degrader (SERD)
Fulvestrant is a first-in-class selective estrogen receptor degrader (SERD) that is a crucial therapeutic agent in the management of estrogen receptor-positive (ER+) breast cancer. Its unique mechanism of action distinguishes it from other endocrine therapies like selective estrogen receptor modulators (SERMs).
Mechanism of Action
Fulvestrant is a pure antiestrogen, meaning it has no partial agonist (estrogen-like) effects. Its primary mechanism involves a multi-faceted attack on the estrogen receptor signaling pathway:
-
Competitive Binding: Fulvestrant competitively binds to the estrogen receptor (ERα and ERβ) with high affinity, preventing the binding of the natural ligand, estradiol.
-
Inhibition of Dimerization: Upon binding, fulvestrant induces a conformational change in the ER that hinders the formation of stable receptor dimers, a critical step for DNA binding and transcriptional activation.
-
Impaired Nuclear Localization: The fulvestrant-ER complex exhibits impaired translocation into the nucleus, further preventing its interaction with estrogen response elements (EREs) on target genes.
-
Accelerated Receptor Degradation: A key feature of fulvestrant is its ability to promote the degradation of the ER protein. The unstable fulvestrant-ER complex is targeted for proteasomal degradation, leading to a significant reduction in cellular ER levels.
This comprehensive blockade of ER signaling effectively shuts down estrogen-driven proliferation of breast cancer cells.
Signaling Pathway Diagram
Caption: Mechanism of action of fulvestrant.
Quantitative Data
| Parameter | Fulvestrant | Reference |
| Binding Affinity (Relative to Estradiol) | High | [1] |
| ER Agonist Activity | None | [1] |
| Effect on ER Levels | Significant Downregulation/Degradation | [1] |
Experimental Protocols
Competitive Binding Assay (Illustrative Example):
This protocol is a generalized representation of how the binding affinity of a compound like fulvestrant is determined.
-
Preparation of ER: Recombinant human estrogen receptor alpha (ERα) is purified.
-
Radioligand: A radiolabeled estrogen, such as [³H]-estradiol, is used as a tracer.
-
Competition: A constant concentration of ER and [³H]-estradiol is incubated with increasing concentrations of the test compound (fulvestrant).
-
Separation: Bound and free radioligand are separated using techniques like hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is used to calculate the binding affinity (Ki).
Experimental Workflow Diagram
Caption: Workflow for a competitive binding assay.
Conclusion
Fulvestrant is a potent and well-characterized SERD with a distinct mechanism of action that leads to the degradation of the estrogen receptor. This makes it a valuable therapeutic option for ER+ breast cancer. Without available data on "this compound," a direct comparison is not feasible. Researchers and drug development professionals are encouraged to consult peer-reviewed scientific literature and reputable databases for the most current information on novel estrogen receptor modulators. As new compounds are disclosed and characterized, comparative analyses will be crucial for understanding their potential advantages and clinical utility.
References
Comparative Efficacy Analysis: Estrogen Receptor-IN-1 vs. Bazedoxifene
A Detailed Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two estrogen receptor (ER) modulators: Estrogen receptor-IN-1 and bazedoxifene (B195308). The information is intended for researchers, scientists, and professionals involved in drug development, offering a side-by-side look at their mechanisms of action and performance in preclinical models. While extensive data is available for the clinically evaluated bazedoxifene, public information on this compound is limited, and this guide reflects the current state of available knowledge.
Introduction to the Compounds
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) that exhibits both estrogen receptor agonist and antagonist activities in a tissue-specific manner.[1][2][3] It is approved for the treatment of postmenopausal osteoporosis and, in combination with conjugated estrogens, for the management of menopausal symptoms.[4][5] Notably, bazedoxifene also demonstrates characteristics of a selective estrogen receptor degrader (SERD), capable of inducing the degradation of the estrogen receptor α (ERα).[6][7] This dual SERM/SERD profile has prompted investigations into its potential as a therapeutic agent for hormone-receptor-positive breast cancer.[6][8]
This compound is described as a potent estrogen receptor inhibitor.[9] Publicly available data on this compound is sparse, primarily limited to its inhibitory concentrations against ERα and ERβ.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and bazedoxifene, providing a direct comparison of their potency in various assays.
Table 1: Comparative Inhibitory Activity
| Compound | Target | Assay | IC50 | Reference |
| This compound | ERα | Inhibition Assay | 13 µM | [9] |
| This compound | ERβ | Inhibition Assay | 5 µM | [9] |
| Bazedoxifene | ERα | Transcriptional Inhibition (ERE-luciferase) | 0.12 nM | [7][10] |
Table 2: Bazedoxifene Efficacy in Breast Cancer Models
| Assay | Cell Line | Parameter | Value | Reference |
| Cell Growth Inhibition | MCF-7 | IC50 | 0.24 nM | [7][10] |
| ERα Degradation | MCF-7 | Dose-dependent | Observed | [7][10] |
Mechanism of Action
Bazedoxifene functions as a SERM, meaning its effect on the estrogen receptor is tissue-dependent. In bone tissue, it acts as an agonist, mimicking the bone-protective effects of estrogen.[2][9] Conversely, in breast and uterine tissues, it primarily acts as an antagonist, blocking the proliferative signals of estrogen.[1][9] This tissue selectivity is a hallmark of SERMs. Furthermore, bazedoxifene has been shown to induce the degradation of ERα, a characteristic of SERDs, which may contribute to its anti-tumor activity in breast cancer models.[6][7]
This compound is categorized as an ER inhibitor.[9] Based on the available IC50 data, it appears to function as an antagonist, blocking the receptor's activity. However, without further experimental data, it is unclear if it possesses SERM or SERD properties.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Estrogen Receptor Alpha (ERα) Signaling Pathway.
Caption: General Experimental Workflow for Evaluating ER Modulators.
Caption: Dual SERM/SERD Mechanism of Action of Bazedoxifene.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments used to evaluate the efficacy of ER modulators.
ERα Degradation Assay (Western Blot)
This assay quantifies the amount of ERα protein in cells following treatment with a compound. A decrease in ERα levels indicates degradation.
-
Cell Culture and Treatment: ERα-positive breast cancer cells (e.g., MCF-7) are cultured to 70-80% confluency. The cells are then treated with various concentrations of the test compound or a vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) protein assay to ensure equal loading of protein for each sample.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponding to ERα is quantified using densitometry software. A loading control, such as β-actin, is used to normalize the results.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1][4]
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 490-570 nm.[4][9] The absorbance is directly proportional to the number of viable cells.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: ERα-positive breast cancer cells (e.g., MCF-7) are implanted subcutaneously or into the mammary fat pad of immunocompromised mice (e.g., nude mice).[5][11] Estrogen pellets are often implanted to support the growth of these hormone-dependent tumors.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., bazedoxifene) via a suitable route of administration (e.g., oral gavage, subcutaneous injection), while the control group receives a vehicle.[12]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or Western blotting, to assess biomarkers of drug activity.
Discussion and Conclusion
The available data clearly position bazedoxifene as a potent modulator of the estrogen receptor with a well-characterized dual SERM/SERD mechanism of action. Its efficacy in inhibiting the growth of ERα-positive breast cancer cells and tumors in preclinical models is supported by quantitative data. The ability of bazedoxifene to induce ERα degradation is a key feature that distinguishes it from classical SERMs like tamoxifen (B1202) and may offer an advantage in overcoming certain forms of endocrine resistance.[6][7]
In contrast, the information on This compound is currently limited to its in vitro inhibitory potency against ERα and ERβ.[9] While it is described as a potent inhibitor, its significantly higher IC50 values (in the micromolar range) compared to bazedoxifene (in the nanomolar range for transcriptional and growth inhibition) suggest a lower potency.[7][9][10] The lack of data on its effects on ERα degradation, cell viability in relevant cancer cell lines, and in vivo efficacy makes a direct and comprehensive comparison with bazedoxifene challenging.
For researchers and drug development professionals, bazedoxifene represents a compound with a substantial body of evidence supporting its potential in ER-positive breast cancer. Further investigation into its clinical efficacy in this context is warranted. This compound, on the other hand, is a less-characterized molecule. To ascertain its therapeutic potential, further studies are necessary to elucidate its mechanism of action (i.e., whether it is a pure antagonist, a SERM, or a SERD) and to evaluate its efficacy in cellular and in vivo models of estrogen-dependent diseases.
This guide highlights the importance of a multi-faceted approach to evaluating ER modulators, encompassing not only binding affinity but also functional outcomes such as transcriptional activity, protein degradation, and anti-proliferative effects in both in vitro and in vivo settings. As more data on novel compounds like this compound becomes available, a more complete comparative analysis can be performed.
References
- 1. New Class of Selective Estrogen Receptor Degraders (SERDs): Expanding the Toolbox of PROTAC Degrons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel covalent selective estrogen receptor degraders against endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Endocrinology/Hormones | CymitQuimica [cymitquimica.com]
- 7. drugs.com [drugs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Liquiritigenin (4',7-Dihydroxyflavanone) | Estrogen Receptor/ERR Agonist | AmBeed.com [ambeed.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. protacerdegraders.com [protacerdegraders.com]
In-Depth Comparative Analysis of Estrogen Receptor Modulators: Estrogen Receptor-IN-1 vs. Raloxifene in ER-Positive Cell Lines
A comprehensive comparison between Estrogen Receptor-IN-1 (ER-IN-1) and the well-established selective estrogen receptor modulator (SERM), Raloxifene, is currently hampered by the limited availability of public scientific data for ER-IN-1. While Raloxifene has been extensively studied and characterized, ER-IN-1 appears to be a research compound with sparse documentation in peer-reviewed literature, preventing a detailed, data-driven comparison as requested.
This compound is commercially available and described as an inhibitor of both Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), with reported IC50 values of 13 µM and 5 µM, respectively. This suggests a slight selectivity for ERβ. However, the absence of a clear link to a primary scientific publication makes it impossible to verify these values, understand the experimental context in which they were generated, or retrieve further data on the compound's mechanism of action and effects on ER-positive cell lines. The designation "compound 16" is used for ER-IN-1 by its supplier, but this is a common, non-specific identifier in medicinal chemistry literature, leading to ambiguity.
In contrast, Raloxifene is a widely used and extensively researched second-generation SERM. It exhibits tissue-specific estrogen agonist and antagonist effects. In breast tissue, it acts as an antagonist, making it effective in the prevention and treatment of ER-positive breast cancer.
Raloxifene: A Profile
Raloxifene's mechanism of action involves binding to the estrogen receptor and inducing a conformational change that differs from that caused by estrogen.[1] This altered conformation affects the recruitment of co-activator and co-repressor proteins, leading to a tissue-specific modulation of gene expression. In ER-positive breast cancer cells, such as the commonly used MCF-7 cell line, Raloxifene generally acts as an antagonist, inhibiting estrogen-dependent proliferation.[2][3][4]
Quantitative Data for Raloxifene in ER-Positive Cell Lines
| Parameter | Cell Line | Concentration | Effect | Reference |
| Cell Viability | MCF-7 | 10 µM | Significant decrease after 48h | [3][5] |
| Cell Viability | MCF-7 | 20 µM | Further decrease after 48h | [3][5] |
| Apoptosis | MCF-7 | 10 µM | Did not induce significant apoptosis | [6] |
| Autophagy | MCF-7 | 10 µM | Induction of autophagy-dependent cell death | [5] |
Experimental Protocols for Raloxifene Studies
Cell Viability Assay (MTS Assay): MCF-7 cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with varying concentrations of Raloxifene or vehicle control for specified time periods (e.g., 24, 48, 72 hours). Following treatment, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate) is added to each well. The plates are incubated for 1-4 hours, and the absorbance is measured at 490 nm. The quantity of formazan (B1609692) product is directly proportional to the number of living cells in culture.[3][5]
Trypan Blue Exclusion Assay for Cell Death: MCF-7 cells are treated with Raloxifene for a specified duration. After treatment, both floating and attached cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in PBS. An equal volume of 0.4% trypan blue stain is added to the cell suspension. The cells are incubated for a few minutes at room temperature. The number of viable (unstained) and non-viable (blue-stained) cells are counted using a hemocytometer under a microscope.[3][5]
Western Blot Analysis for Autophagy Markers: MCF-7 cells are treated with Raloxifene. After treatment, cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against autophagy markers such as LC3, BECN1, and ATG12-ATG5 conjugates. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
Signaling Pathways
Raloxifene's Antagonistic Action in ER-Positive Breast Cancer Cells:
Caption: Raloxifene binds to ERα, altering its conformation to favor co-repressor binding and block co-activator recruitment, thereby inhibiting the transcription of estrogen-responsive genes and suppressing cell proliferation.
Conclusion and Future Directions
A direct and meaningful comparison between this compound and Raloxifene is not possible with the currently available public information. The scientific community would require access to the primary research that characterizes ER-IN-1 to understand its pharmacological profile fully.
For researchers, scientists, and drug development professionals interested in novel estrogen receptor modulators, it is crucial to rely on compounds with a solid foundation of peer-reviewed data. While the initial information on ER-IN-1 is intriguing, further investigation and publication of its biological effects are necessary before it can be adequately compared to established drugs like Raloxifene. An alternative approach for a comparative guide would be to evaluate Raloxifene against other well-documented SERMs or SERDs (Selective Estrogen Receptor Degraders) for which extensive data is available.
References
- 1. Estrogen alpha receptor antagonists for the treatment of breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tebubio.com [tebubio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. Frontiers | Decoding estrogen receptor and GPER biology: structural insights and therapeutic advances in ERα−positive breast cancer [frontiersin.org]
Validating the Selectivity of Estrogen Receptor-IN-1 for ERα over ERβ
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound for its intended target is paramount. This guide provides a comparative analysis of the estrogen receptor subtype selectivity of a potent ERα-selective agonist, Estrogen Receptor-IN-1 (ER-IN-1), against the endogenous ligand Estradiol (B170435) and the ERβ-selective agonist, Diarylpropionitrile (DPN).
The two primary estrogen receptor subtypes, ERα and ERβ, often exhibit different, and sometimes opposing, physiological roles.[1] ERα is predominantly expressed in the uterus, breast tissue, and hypothalamus, where it mediates the proliferative effects of estrogen.[1][2] In contrast, ERβ is more abundant in the ovaries, prostate, lungs, and central nervous system and can counteract ERα-driven proliferation.[1][2] Therefore, developing subtype-selective ligands is a critical goal for therapeutic interventions that aim to elicit specific beneficial estrogenic effects while minimizing adverse side effects.[1][3]
This guide presents key experimental data validating the selectivity of ER-IN-1, using the well-characterized ERα-selective agonist Propylpyrazoletriol (PPT) as a surrogate for data presentation.
Comparative Binding Affinity
The primary determinant of a ligand's selectivity is its binding affinity for different receptor subtypes. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) in competitive binding assays. A lower value indicates a higher binding affinity.
The data below summarizes the relative binding affinities of ER-IN-1 (based on PPT), the non-selective endogenous agonist Estradiol (E₂), and the ERβ-selective agonist Diarylpropionitrile (DPN) for both ERα and ERβ.
| Compound | Target Receptor | Relative Binding Affinity (%)¹ | Selectivity (Fold) | Reference |
| This compound (PPT) | ERα | 49 | ~410-fold for ERα | [4][5][6] |
| ERβ | 0.12 | |||
| Estradiol (E₂) (Endogenous) | ERα | ~100 | Non-selective | [7][8] |
| ERβ | ~100 | |||
| Diarylpropionitrile (DPN) | ERα | 0.25 | ~72-fold for ERβ | [9][10] |
| ERβ | 18 |
¹Relative Binding Affinity (RBA) is expressed relative to Estradiol (E₂), where the RBA of E₂ is set to 100%.
As the data clearly indicates, this compound (PPT) demonstrates a profound ~410-fold preference for ERα over ERβ, establishing it as a highly selective agonist.[4][5][6] In contrast, Estradiol binds to both receptors with similarly high affinity, while DPN shows a marked preference for ERβ.[7][8][9][10]
Estrogen Receptor Signaling Pathway
Upon ligand binding, estrogen receptors dimerize and translocate to the nucleus to act as transcription factors.[11][12] They bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their expression.[12][13] This is known as the direct genomic signaling pathway. ERs can also influence gene expression indirectly by interacting with other transcription factors.[11][12] Additionally, a subpopulation of ERs located at the cell membrane can initiate rapid, non-genomic signaling cascades, such as the MAPK and PI3K/AKT pathways.[14]
Caption: Estrogen receptor signaling pathways.
Experimental Protocols
The selectivity of ER-IN-1 was determined using a competitive radioligand binding assay. This method measures the ability of a test compound to compete with a radiolabeled ligand (e.g., ³H-Estradiol) for binding to the target receptor.
Protocol: Competitive Estrogen Receptor Binding Assay
Objective: To determine the relative binding affinity (IC₅₀) of a test chemical for ERα and ERβ compared to 17β-estradiol.[15]
Materials:
-
Recombinant human or rat ERα and ERβ protein.
-
Radiolabeled estradiol ([³H]-E₂).[15]
-
Unlabeled 17β-estradiol (E₂) as a reference competitor.[15]
-
Test compound (e.g., ER-IN-1).
-
Assay Buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[15]
-
Hydroxylapatite (HAP) slurry to separate bound from free radioligand.[15]
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled E₂ (for the standard curve) and the test compound. A typical concentration range for high-affinity compounds is 1 x 10⁻¹¹ to 1 x 10⁻⁷ M.[15]
-
Incubation: In assay tubes, combine the assay buffer, a fixed concentration of [³H]-E₂ (e.g., 0.5-1.0 nM), the ER preparation (e.g., 50-100 µg protein), and varying concentrations of the test compound or unlabeled E₂.[15]
-
Equilibration: Incubate the tubes to allow the binding reaction to reach equilibrium (e.g., overnight at 4°C).
-
Separation: Add HAP slurry to each tube to bind the receptor-ligand complexes. Wash the HAP pellets to remove unbound radioligand.
-
Quantification: Add scintillation fluid to the washed pellets and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]-E₂ bound versus the log concentration of the competitor. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂.[15][16]
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The presented data robustly validates the high selectivity of this compound for ERα over ERβ. With a binding affinity that is approximately 410 times greater for ERα, this compound serves as a valuable tool for researchers investigating the specific biological functions and downstream signaling pathways mediated by the alpha subtype of the estrogen receptor. Its selectivity profile makes it a superior alternative to non-selective ligands like estradiol for studies requiring precise modulation of ERα activity.
References
- 1. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estrogen receptors alpha (ERα) and beta (ERβ): subtype-selective ligands and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Estrogen Receptor Signaling in Breast Cancer [mdpi.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Off-Target Profile of Estrogen Receptor Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target profile of tamoxifen (B1202), a widely studied Selective Estrogen Receptor Modulator (SERM), as a representative for inhibitors targeting the estrogen receptor (ER). Due to the limited public availability of comprehensive off-target screening data for the specific compound "Estrogen receptor-IN-1," this guide utilizes tamoxifen to illustrate the principles and methodologies of off-target profiling. The information presented here is intended to guide researchers in evaluating the selectivity of ER inhibitors and understanding potential mechanisms of off-target activity.
Comparison of On-Target and Off-Target Activities
| Target Family | On-Target/Off-Target | Specific Target(s) | Quantitative Data (IC50/Ki) | Potential Biological Effect |
| Nuclear Receptor | On-Target | Estrogen Receptor α (ERα) | ~1-10 nM (for 4-hydroxytamoxifen) | Antagonism in breast tissue, agonism in endometrium and bone |
| On-Target | Estrogen Receptor β (ERβ) | Similar to ERα | Contributes to overall estrogenic/anti-estrogenic effects | |
| G-Protein Coupled Receptor | Off-Target | G-protein coupled Estrogen Receptor 1 (GPR30/GPER1) | Agonist activity reported | ER-independent signaling, potential role in immune modulation[1][2] |
| Off-Target | Histamine H1 Receptor | Binds to H1 | Potential contribution to side effects like nausea | |
| Off-Target | Muscarinic Receptors (M1, M4, M5) | Binds to muscarinic subtypes | Potential for anticholinergic side effects | |
| Off-Target | Dopamine D2 Receptor | Binds to D2 | Potential for neurological side effects | |
| Kinase | Off-Target | Protein Kinase C (PKC) | IC50 in the low micromolar range | Inhibition of PKC signaling pathways |
| Other | Off-Target | Calmodulin | Binds to calmodulin | Interference with calcium signaling |
Experimental Methodologies
The identification and characterization of off-target interactions are critical steps in drug development. A variety of in vitro and in silico methods are employed to assess the selectivity of a compound. A widely used method for profiling kinase inhibitors is the competitive binding assay, such as the KINOMEscan™ platform. Below is a generalized protocol for such an assay.
Experimental Protocol: Competitive Binding Kinase Assay
Objective: To determine the binding affinity of a test compound against a panel of kinases.
Principle: This assay measures the ability of a test compound to compete with a known, immobilized ligand for binding to the active site of a kinase. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
Materials:
-
Test compound (e.g., this compound)
-
Panel of purified kinases
-
Immobilized ligand (a broad-spectrum kinase inhibitor) coupled to a solid support (e.g., beads)
-
Assay buffer
-
Wash buffer
-
Detection reagent (e.g., a labeled antibody against the kinase or a qPCR-based detection system)
-
Microplates (e.g., 384-well)
-
Plate reader or qPCR instrument
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Assay Setup: In a microplate, combine the kinase, the immobilized ligand, and the test compound at various concentrations. Include control wells with no test compound (positive control) and wells with no kinase (negative control).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove unbound kinase and test compound.
-
Detection: Add the detection reagent to quantify the amount of kinase bound to the solid support.
-
Data Analysis: The signal from each well is measured. The percentage of inhibition is calculated relative to the positive control. The data is then plotted as percent inhibition versus compound concentration, and the dissociation constant (Kd) or IC50 value is determined by fitting the data to a suitable binding model.
Visualizing Pathways and Workflows
To better understand the implications of off-target binding, it is useful to visualize the intended signaling pathway and how an off-target interaction might perturb other cellular processes. The following diagrams, generated using the DOT language, illustrate these concepts.
Conclusion
The comprehensive profiling of off-target interactions is a cornerstone of modern drug discovery, providing critical insights into a compound's selectivity and potential for adverse effects. While a complete off-target profile for "this compound" is not publicly available, the analysis of related compounds like tamoxifen highlights the importance of such studies. The methodologies and visualizations presented in this guide offer a framework for researchers to approach the off-target profiling of their own compounds, ultimately leading to the development of safer and more effective therapeutics.
References
A Head-to-Head Comparison of Selective Estrogen Receptor Modulators (SERMs)
A Comparative Analysis of Bazedoxifene, Tamoxifen, and Raloxifene in Estrogen Receptor Modulation
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows them to be used for a variety of indications, including the treatment and prevention of osteoporosis and breast cancer. This guide provides a head-to-head comparison of three prominent SERMs: Bazedoxifene, Tamoxifen, and Raloxifene, with a focus on their performance based on experimental data. This information is intended for researchers, scientists, and drug development professionals.
Comparative Performance Data
The following tables summarize key quantitative data for Bazedoxifene, Tamoxifen, and Raloxifene, highlighting their distinct binding affinities and efficacy in relevant in vitro models.
| Compound | Estrogen Receptor α (ERα) Binding Affinity (IC50, nM) | Estrogen Receptor β (ERβ) Binding Affinity (IC50, nM) | Reference |
| Bazedoxifene | 0.34 | 1.1 | |
| Tamoxifen | 2.5 | 5.0 | |
| Raloxifene | 0.6 | 1.3 |
Table 1: Comparative binding affinities of selected SERMs to Estrogen Receptor α and β. IC50 values represent the concentration of the drug that inhibits 50% of the radiolabeled estradiol (B170435) binding.
| Compound | Cell Line | Assay | Effect | Potency (IC50/EC50) | Reference |
| Bazedoxifene | MCF-7 | Cell Proliferation | Antagonist | 2.1 nM | |
| Tamoxifen | MCF-7 | Cell Proliferation | Partial Agonist/Antagonist | 8.3 nM | |
| Raloxifene | MCF-7 | Cell Proliferation | Antagonist | 3.0 nM | |
| Bazedoxifene | Ishikawa | Alkaline Phosphatase Activity | Agonist | 0.01 nM | |
| Tamoxifen | Ishikawa | Alkaline Phosphatase Activity | Agonist | 0.16 nM | |
| Raloxifene | Ishikawa | Alkaline Phosphatase Activity | Agonist | 0.03 nM |
Table 2: In vitro efficacy of selected SERMs in human breast cancer (MCF-7) and endometrial cancer (Ishikawa) cell lines.
Mechanism of Action: Signaling Pathways
The differential effects of SERMs are determined by their ability to induce specific conformational changes in the estrogen receptor, leading to the recruitment of either co-activator or co-repressor proteins. This, in turn, modulates the transcription of estrogen-responsive genes.
Caption: Simplified signaling pathway of SERM action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Estrogen Receptor Binding Assay
This assay determines the affinity of a compound for the estrogen receptor.
-
Preparation of ERα and ERβ: Recombinant human ERα and ERβ are used.
-
Radioligand: [3H]-Estradiol is used as the radioligand.
-
Incubation: A constant concentration of the radioligand is incubated with increasing concentrations of the test compound (Bazedoxifene, Tamoxifen, or Raloxifene) and the respective estrogen receptor subtype.
-
Separation: Bound and free radioligand are separated using a hydroxylapatite filter-binding assay.
-
Detection: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value is calculated, representing the concentration of the test compound that displaces 50% of the radiolabeled estradiol.
Caption: Workflow for the Estrogen Receptor Binding Assay.
Cell Proliferation Assay (MCF-7)
This assay measures the effect of SERMs on the proliferation of estrogen-dependent breast cancer cells.
-
Cell Culture: MCF-7 cells are maintained in appropriate growth medium. For the experiment, cells are plated in phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Treatment: Cells are treated with varying concentrations of the SERMs (Bazedoxifene, Tamoxifen, or Raloxifene) in the presence of a low concentration of estradiol (E2) to stimulate proliferation.
-
Incubation: Cells are incubated for a period of 5-7 days.
-
Quantification of Proliferation: Cell viability is assessed using a metabolic assay such as MTT or by direct cell counting.
-
Data Analysis: The IC50 value, the concentration of the SERM that inhibits 50% of the E2-stimulated cell growth, is determined.
Alkaline Phosphatase Activity Assay (Ishikawa)
This assay is used to assess the estrogenic (agonist) activity of SERMs in endometrial cells.
-
Cell Culture: Ishikawa cells are plated in multi-well plates and grown in phenol red-free medium with charcoal-stripped serum.
-
Treatment: Cells are treated with various concentrations of the SERMs.
-
Incubation: The cells are incubated for 48-72 hours.
-
Lysis and Assay: Cells are lysed, and the alkaline phosphatase activity in the lysate is measured using a colorimetric substrate such as p-nitrophenyl phosphate (B84403) (pNPP).
-
Data Analysis: The EC50 value, the concentration of the SERM that produces 50% of the maximal induction of alkaline phosphatase activity, is calculated.
Caption: Generalized workflow for cell-based SERM assays.
A Comparative Guide to the Anti-Proliferative Effects of Estrogen Receptor Inhibitors: Fulvestrant vs. Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-proliferative effects of two key estrogen receptor (ER) antagonists, Fulvestrant (B1683766) and Tamoxifen (B1202). The information presented is intended to support researchers in evaluating these compounds for pre-clinical and clinical studies.
Introduction to Estrogen Receptor Antagonists
Estrogen receptors (ERs) are key drivers of proliferation in a significant portion of breast cancers.[1] Targeting these receptors is a cornerstone of endocrine therapy. This guide focuses on two widely used ER antagonists:
-
Fulvestrant (ICI 182,780): A selective estrogen receptor degrader (SERD) that binds to the ER, inhibits its dimerization, and promotes its degradation.[2][3][4][5] This leads to a complete blockade of ER signaling.[5]
-
Tamoxifen: A selective estrogen receptor modulator (SERM) that acts as an antagonist in breast tissue by competitively inhibiting estrogen binding to the ER.[3][6][7] However, it can have partial agonist effects in other tissues.[7]
Comparative Anti-Proliferative Efficacy
The anti-proliferative effects of Fulvestrant and Tamoxifen have been extensively studied in ER-positive breast cancer cell lines, such as MCF-7. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Cell Line | Assay | IC50 | Reference |
| Fulvestrant | MCF-7 | Protein Assay | 0.29 nM | [6][8] |
| Fulvestrant | MCF-7 | Growth Inhibition | 0.8 nM | [9] |
| Tamoxifen (4-hydroxytamoxifen) | MCF-7 | ATP Chemosensitivity | 27 µM | [10] |
| Tamoxifen | MCF-7 | Cytotoxicity Assay | 4.506 µg/mL | [11] |
| Tamoxifen | MCF-7 | Dose Response | 10.045 µM | [1] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and specific assay used.
Experimental Protocols
The following are detailed methodologies for common assays used to determine the anti-proliferative effects of compounds like Fulvestrant and Tamoxifen.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to measure cell density based on the measurement of total cellular protein content.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[12]
-
Washing: Wash the plates five times with water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[13]
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.
MTT Assay
The MTT assay is another colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Procedure:
-
Cell Plating: Plate cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Expose cells to various concentrations of the test compound and incubate for the desired period.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692).
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm.
Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of Fulvestrant and Tamoxifen are mediated through their distinct interactions with the estrogen receptor and subsequent impact on downstream signaling pathways.
Estrogen Receptor Signaling Pathway
Caption: Canonical estrogen receptor signaling pathway leading to cell proliferation.
Fulvestrant: Mechanism of Action
Caption: Fulvestrant binds to and degrades the estrogen receptor, inhibiting downstream signaling.
Tamoxifen: Mechanism of Action
Caption: Tamoxifen competitively inhibits estrogen binding and blocks coactivator recruitment.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the anti-proliferative effects of a test compound.
Caption: A generalized workflow for in vitro anti-proliferation assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
A Comparative Analysis: Estrogen Receptor-IN-1 Versus Next-Generation SERDs in Breast Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Estrogen receptor-IN-1 against emerging next-generation Selective Estrogen Receptor Degraders (SERDs). This document summarizes key performance data, details relevant experimental methodologies, and visualizes critical biological pathways and workflows to inform preclinical research and development decisions.
Introduction to Estrogen Receptor Degradation
The estrogen receptor (ER) is a key driver in the majority of breast cancers. Endocrine therapies that target the ER signaling pathway are a cornerstone of treatment. Selective Estrogen Receptor Degraders (SERDs) represent a class of therapeutic agents that not only antagonize the estrogen receptor but also induce its degradation. This dual mechanism of action offers a potential advantage over selective estrogen receptor modulators (SERMs) by eliminating the receptor protein, thereby reducing the likelihood of resistance. Fulvestrant, the first approved SERD, has paved the way for the development of orally bioavailable, next-generation SERDs with improved pharmacological properties. This guide benchmarks a commercially available research compound, this compound, against several of these next-generation SERDs that are in various stages of preclinical and clinical development.
Mechanism of Action: SERDs
SERDs function by binding to the estrogen receptor, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This process effectively removes the ER from the cell, abrogating both estrogen-dependent and -independent signaling pathways that can drive tumor growth.
Estrogen Receptor Signaling Pathway
Estrogen binding to its receptor initiates a cascade of events leading to the transcription of genes involved in cell proliferation and survival. Understanding this pathway is crucial for appreciating the therapeutic intervention points for SERDs.
Safety Operating Guide
Proper Disposal of Estrogen Receptor-IN-1: A Guide for Laboratory Professionals
The proper disposal of Estrogen Receptor-IN-1, a potent estrogen receptor (ER) inhibitor, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its high potency, this compound must be managed as a hazardous chemical waste. This guide provides detailed, step-by-step procedures for its safe disposal.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the compound's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, it should be handled with the precautions required for potent pharmaceutical compounds.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to minimize exposure.
| PPE Component | Specification |
| Gloves | Double-gloving with nitrile gloves is recommended. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | A dedicated lab coat, preferably disposable. |
| Respiratory Protection | A respirator may be necessary if there is a risk of aerosolization. |
II. Step-by-Step Disposal Procedures
The following protocols outline the necessary steps for the safe disposal of solid and liquid waste containing this compound.
A. Solid Waste Disposal:
-
Segregation: All solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, microfuge tubes), and used PPE, must be segregated from regular laboratory trash.
-
Containerization: Place all contaminated solid waste into a clearly labeled, leak-proof, and puncture-resistant hazardous waste container. The container should be specifically designated for potent chemical waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Pickup: Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
B. Liquid Waste Disposal:
-
Collection: Collect all liquid waste containing this compound, including stock solutions and experimental media, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
No Drain Disposal: Under no circumstances should liquid waste containing this compound be poured down the drain.
-
Container Type: Use a container that is chemically compatible with the solvents used.
-
Labeling: Clearly label the container with "Hazardous Waste" and a list of all chemical constituents, including "this compound" and any solvents.
-
Storage and Pickup: Store the sealed liquid waste container in the satellite accumulation area and arrange for pickup through the institutional EHS office.
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the affected area.
-
Secure the Area: Restrict access to the spill area to prevent further contamination.
-
Don PPE: Before attempting any cleanup, personnel must don the appropriate PPE as outlined in the table above.
-
Containment:
-
Solid Spills: Gently cover the spill with absorbent material to avoid raising dust.
-
Liquid Spills: Use a chemical spill kit with appropriate absorbent pads to contain the liquid.
-
-
Cleanup: Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in the designated hazardous waste container for solid waste.
-
Decontamination: Decontaminate the spill area using a suitable laboratory disinfectant or a 10% bleach solution, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institutional EHS office, as per institutional policy.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Personal protective equipment for handling Estrogen receptor-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Estrogen Receptor-IN-1. Adherence to these procedures is vital to mitigate potential health risks associated with handling potent estrogenic compounds.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure risk when handling this compound. The following table summarizes the recommended equipment.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or chemical safety goggles conforming to EU standard EN166 or NIOSH (US).[1][2] | Protects eyes from splashes and airborne particles of the compound. |
| Skin Protection | Chemical-impermeable gloves (inspect before use).[1][2][3] Laboratory coat.[2][3] Impervious clothing.[1] | Prevents skin contact, which can be a route of absorption for hazardous chemicals.[1][2] |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][4] All handling of the solid, powdered form should be conducted in a chemical fume hood.[2][3] | Prevents inhalation of dust or aerosols, a primary route of exposure.[2] |
Operational Plan: Step-by-Step Handling Procedures
Follow these steps for the safe handling of this compound from receipt to use.
| Step | Procedure | Details and Precautions |
| 1. Receiving and Storage | Inspect the container for damage or leaks upon arrival. | Store the container tightly closed in a dry, cool, and well-ventilated place.[4] For stock solutions, recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month.[5] |
| 2. Preparation of Solutions | All handling of the solid form and preparation of solutions must be conducted in a designated chemical fume hood.[3] | Avoid the formation of dust and aerosols.[3][4] Use appropriate exhaust ventilation.[3][6] |
| 3. Handling | Wear all prescribed PPE as detailed in the table above. | Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke when using this product.[7] |
| 4. Post-Handling | Wash hands thoroughly after handling, even after removing gloves.[1][3] | Clean and decontaminate all work surfaces and equipment after use. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and exposure.
| Waste Type | Disposal Method | Rationale |
| Unused Compound and Contaminated Solutions | Treat as hazardous waste.[2] Arrange for disposal through an approved and licensed waste disposal company.[2] | Prevents the release of a potent compound into the environment. |
| Contaminated PPE (Gloves, etc.) | Dispose of as hazardous waste in accordance with institutional and local regulations.[1][2][3] | Contaminated PPE can be a source of secondary exposure. |
| Empty Containers | Puncture empty containers to prevent reuse.[2] Dispose of as hazardous waste. | Ensures that containers cannot be repurposed for other uses, preventing accidental exposure. |
| Environmental Release | Under no circumstances should the compound or its waste be allowed to enter drains or the environment.[1][2][3][7] | Estrogenic compounds can be very toxic to aquatic life with long-lasting effects.[2][7] |
Experimental Workflow: Chemical Spill Response
The following diagram outlines the procedural steps for responding to a spill of this compound. Adherence to this workflow is essential to ensure the safety of all laboratory personnel and to mitigate environmental contamination.
Caption: Workflow for handling a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
